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3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide Documentation Hub

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  • Product: 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide
  • CAS: 1004644-56-7

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its favorable physicochemical properties and target-binding versatility. The functionalization of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its favorable physicochemical properties and target-binding versatility. The functionalization of this core—specifically in the case of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide —introduces unique electronic and steric environments that must be rigorously characterized. This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Designed for research scientists and drug development professionals, this whitepaper bridges the gap between raw spectral data and the underlying quantum mechanical causality, ensuring high-fidelity structural validation.

Molecular Architecture & Rationale for NMR Analysis

The molecular architecture of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide (C 7​ H 11​ BrN 4​ O) consists of three distinct domains:

  • The 1H-Pyrazole Core: The aromatic system is substituted at C3 (methyl), C4 (bromine), and N1 (alkyl chain). The regiochemistry of these substituents profoundly impacts the local magnetic shielding.

  • The Halogen Substituent (C4-Br): The bromine atom exerts a strong inductive electron-withdrawing effect, yet its large electron cloud induces a significant diamagnetic shielding effect (the "heavy atom effect") on the directly attached carbon[1].

  • The Propanehydrazide Chain: The N1-linked aliphatic chain terminates in a hydrazide moiety (-C(=O)NHNH 2​ ). The protons on this chain are highly sensitive to hydrogen bonding and solvent interactions, making DMSO-d 6​ the optimal solvent for resolving the exchangeable -NH and -NH 2​ protons[2].

Experimental Workflows: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the NMR acquisition must follow a self-validating system. The protocol below ensures that the resulting spectra are free from artifacts and that the regiochemistry is unambiguously confirmed.

Step-by-Step NMR Acquisition Methodology
  • Sample Preparation: Weigh exactly 15.0–20.0 mg of high-purity 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide. Dissolve completely in 600 µL of deuterated dimethyl sulfoxide (DMSO-d 6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous, particle-free solution to a standard 5 mm precision NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for the 1 H and 13 C nuclei. Lock the magnetic field to the deuterium resonance of DMSO-d 6​ [3].

  • Shimming: Execute gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field. This is critical for resolving the fine J -coupling splitting of the propanehydrazide aliphatic triplets.

  • 1 H NMR Acquisition: Acquire the 1 H spectrum using a standard single-pulse sequence. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and accumulate 16 to 32 scans to achieve a high signal-to-noise ratio (SNR)[3].

  • 13 C NMR Acquisition: Acquire the 13 C spectrum using a proton-decoupled sequence (e.g., zgpg30). Set the spectral width to 220 ppm, D1 to 2.0 seconds, and accumulate a minimum of 1024 scans. The high number of scans is necessary due to the lower natural abundance of 13 C and the slow relaxation of the quaternary carbons (C3, C4, and C=O).

  • Data Processing: Apply a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier transformation. Phase and baseline correct the spectra manually. Reference the chemical shifts to the residual solvent peak (DMSO-d 6​ : 1 H at 2.50 ppm, 13 C at 39.52 ppm).

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, ensuring that 1D assignments are rigorously backed by 2D connectivity mapping.

NMR_Workflow A Sample Preparation (Compound in DMSO-d6 + TMS) B 1D NMR Acquisition (1H & 13C NMR) A->B Transfer to 5mm tube C 2D NMR Experiments (HSQC, HMBC, COSY) B->C If signals overlap or quaternary C assignment needed D Signal Assignment & Regiochemical Validation B->D Direct 1D assignment C->D Connectivity & through-bond mapping E Purity & Isomeric Analysis Confirmation D->E Final structural verification

Figure 1: Self-validating NMR experimental workflow for structural confirmation.

Spectral Data & Signal Assignments

The quantitative data derived from the experimental protocol is summarized in the tables below. The causality behind each chemical shift is explicitly detailed to provide a mechanistic understanding of the molecule's electronic environment.

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Assignment Notes
-NH- (Hydrazide)~ 9.15br s (or t)1H-Highly deshielded by the adjacent carbonyl group. Broadened due to quadrupolar relaxation of nitrogen and chemical exchange.
C5-H (Pyrazole)~ 7.82s1H-Deshielded by the adjacent N1 atom and the aromatic ring current. Appears as a singlet because C4 is fully substituted by bromine[1].
-NH 2​ (Hydrazide)~ 4.25br s2H-Typical shift for terminal hydrazide protons in DMSO-d 6​ . Exchangeable with D 2​ O.
N1-CH 2​ ~ 4.18t2H6.8Deshielded by the direct attachment to the electronegative N1 atom of the pyrazole ring. Splits into a triplet due to the adjacent -CH 2​
  • group.
CH 2​ -C=O ~ 2.65t2H6.8Shifted downfield relative to standard alkanes due to the anisotropic effect of the adjacent carbonyl group.
C3-CH 3​ ~ 2.16s3H-Attached to the sp 2 hybridized C3 of the pyrazole. The lack of adjacent protons results in a sharp singlet.
Table 2: 13 C NMR Data (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)TypeCausality & Assignment Notes
C=O (Carbonyl)~ 169.8QuaternaryHighly deshielded due to the electronegativity of oxygen and the sp 2 hybridization.
C3 (Pyrazole)~ 147.5QuaternaryDeshielded by the adjacent N2 atom and the inductive effect of the attached methyl group.
C5 (Pyrazole)~ 130.2CHStandard aromatic pyrazole carbon shift, influenced by the adjacent N1 atom.
C4 (Pyrazole)~ 93.8QuaternaryCritical Diagnostic Signal: Exhibits a massive upfield shift due to the "heavy atom effect" of the directly attached bromine atom. The diamagnetic shielding from the large electron cloud of Br overrides the expected aromatic deshielding[1].
N1-CH 2​ ~ 46.8CH 2​ Deshielded aliphatic carbon due to the directly attached N1 nitrogen.
CH 2​ -C=O ~ 33.5CH 2​ Alpha-carbon to the carbonyl group; standard shift for a propanoic acid/hydrazide derivative[2].
C3-CH 3​ ~ 11.2CH 3​ Highly shielded primary aliphatic carbon attached to the heteroaromatic ring.

Mechanistic Insights & Regiochemical Validation

The most common pitfall in the synthesis of N-alkylated pyrazoles is the formation of regioisomers (e.g., alkylation at N1 vs. N2). The NMR data provided above acts as a self-validating system to confirm the correct regiochemistry:

  • The Heavy Atom Effect: The 13 C signal at ~93.8 ppm is the definitive marker for C4-bromination. If the bromine were at C3 or C5, the corresponding carbon would shift upfield, fundamentally altering the spectral fingerprint[1].

  • HMBC Correlations (Through-Bond Mapping): To absolutely validate that the propanehydrazide chain is at N1 and the methyl is at C3 (rather than the reverse 5-methyl-1-alkyl isomer), a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is employed. The N1-CH 2​ protons (~4.18 ppm) will show a strong 3JCH​ correlation to C5 (~130.2 ppm) but no correlation to C3 (~147.5 ppm). Conversely, the C3-CH 3​ protons (~2.16 ppm) will correlate to C3 and C4, locking the regiochemical assignment in place.

Conclusion

The comprehensive NMR characterization of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide requires a deep understanding of heteroaromatic electronic effects. By analyzing the heavy atom effect of the C4-bromine and the solvent-dependent behavior of the hydrazide moiety, researchers can unambiguously confirm the structural integrity of this compound. Adhering to the self-validating acquisition protocols outlined in this guide ensures high-fidelity data, mitigating the risk of downstream failures in drug development pipelines caused by misassigned regioisomers.

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Exploratory

The Strategic Utility of 4-Bromo-3-methylpyrazole in Fragment-Based Drug Discovery and Target Inhibition

Executive Summary In contemporary medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for navigating complex chemical spaces. 4-Bromo-3-methylpyrazole (CAS: 13808-64-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for navigating complex chemical spaces. 4-Bromo-3-methylpyrazole (CAS: 13808-64-5) has emerged as a highly privileged pharmacophore and fragment core. Characterized by its unique substitution pattern—a reactive halogen, a sterically directing methyl group, and an aromatic nitrogen-rich core—this molecule serves as a foundational scaffold for kinase inhibitors, a potent probe in X-ray Crystallographic Fragment Screening (XCFS), and a modulator of Cytochrome P450 (CYP) enzymes.

This whitepaper provides an in-depth technical analysis of the mechanisms of action, binding kinetics, and self-validating experimental workflows associated with 4-bromo-3-methylpyrazole in drug discovery.

Structural and Electronic Profiling of the Pharmacophore

The utility of 4-bromo-3-methylpyrazole stems from the precise spatial and electronic arrangement of its functional groups, which dictate both its synthetic behavior and biological target engagement[1].

  • The Pyrazole Core: Provides a stable, aromatic, hydrogen-bond-capable platform. It exhibits tautomerism, allowing it to act simultaneously as a hydrogen bond donor (N-H) and acceptor (N:), which is critical for mimicking the purine ring of ATP in kinase active sites.

  • The 4-Bromo Substituent: Serves a dual purpose. Synthetically, it is a highly reactive vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). Biologically, the bromine atom presents a highly localized region of positive electrostatic potential (the σ -hole), enabling highly directional halogen bonding with Lewis base residues in protein binding pockets[2].

  • The 3-Methyl Group: Acts as a steric director. During late-stage functionalization, the methyl group creates a localized steric bulk that influences the electronic environment of the pyrazole ring, predictably directing the regioselectivity of N-alkylation to the less hindered N1 position[1].

PharmacophoreLogic Core 4-Bromo-3-methylpyrazole (Fragment Core) N_Hinge Pyrazole N-H / N (Hinge Binder) Core->N_Hinge Br_Vector 4-Bromo Substituent (Halogen Bond / Vector) Core->Br_Vector Me_Steric 3-Methyl Group (Steric Director) Core->Me_Steric Kinase Kinase Hinge Region (Hydrogen Bonding) N_Hinge->Kinase Donates/Accepts H-bonds Coupling Cross-Coupling (Lead Optimization) Br_Vector->Coupling Suzuki/Stille Coupling Pocket Hydrophobic Pocket (Shape Complementarity) Me_Steric->Pocket Fills pocket, directs N-alkylation

Logical mapping of 4-bromo-3-methylpyrazole structural features to drug discovery functions.

Mechanisms of Action in Target Binding

Kinase Hinge-Binding and ATP Mimicry

In the development of targeted therapeutics, particularly triazolopyridazine c-Met kinase inhibitors for oncology, the pyrazole core acts as a bioisostere for the adenine ring of ATP[1]. The mechanism of action relies on the pyrazole nitrogens forming critical hydrogen bonds with the backbone amides of the kinase hinge region. The 3-methyl group projects into the adjacent hydrophobic pocket, enhancing binding affinity through shape complementarity, while the 4-bromo position is utilized to append larger, solvent-exposed moieties that dictate kinase selectivity.

Halogen Bonding in Fragment-Based Drug Discovery (FBDD)

4-Bromo-3-methylpyrazole (designated as fragment HL10) is a critical component of the "Halo Library," a specialized collection of halogenated fragments used to rapidly identify cryptic ligand-binding sites[2].

  • The Causality of Halogen Bonding: Halogenated fragments bind to proteins more frequently than their non-halogenated counterparts. The electron-withdrawing nature of the pyrazole ring enhances the σ -hole on the bromine atom. During XCFS against targets like HIV-1 reverse transcriptase (RT), this allows the fragment to anchor into allosteric pockets via highly directional halogen bonds with backbone carbonyls or aromatic side chains, providing a robust starting point for fragment growing and merging[2].

Cytochrome P450 (CYP) Heme Coordination

Pyrazole derivatives exhibit a distinct mechanism of action when interacting with metalloenzymes like Cytochrome P450. They act as Type II ligands , where the unsubstituted pyrazole nitrogen directly coordinates to the heme iron of the CYP enzyme[3].

  • The Causality of Affinity: The strength of this coordination is modulated by the substituents. The 3-methyl group and 4-bromo group interact with the lipophilic active site cavity of enzymes like CYP2E1 or CYP51. By controlling the steric bulk around the coordinating nitrogen, medicinal chemists can fine-tune the compound to either intentionally inhibit a CYP target (e.g., for antifungal agents) or engineer the fragment to avoid CYP-mediated liability[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps and explain the physicochemical rationale behind each reagent choice.

Protocol 1: X-Ray Crystallographic Fragment Screening (XCFS)

This protocol details the soaking of 4-bromo-3-methylpyrazole into pre-formed protein crystals (e.g., HIV-1 RT) to identify novel allosteric binding pockets[2].

  • Crystal Preparation: Grow target protein crystals using vapor diffusion. Control Step: Co-crystallize with a known locking ligand (e.g., rilpivirine for HIV-1 RT) to stabilize the enzyme conformation and prevent crystal lattice damage during fragment soaking.

  • Fragment Solubilization (The Causality of L-Arginine): Prepare a 20 mM soaking solution of 4-bromo-3-methylpyrazole. Because halogenated fragments are inherently hydrophobic, dissolve the fragment in a solution containing 20% (v/v) DMSO, 5% ethylene glycol, and 80 mM L-arginine . Rationale: The guanidinium group of L-arginine forms π−π stacking interactions with the pyrazole ring, effectively countering hydrophobicity and preventing fragment precipitation during soaking[2].

  • Soaking & Cryoprotection: Transfer the protein crystals into the fragment solution for 1–24 hours. The DMSO and ethylene glycol inherently act as cryoprotectants.

  • Diffraction & Phase Resolution: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data (target resolution: 1.8–2.2 Å).

  • Validation: Map the electron density. A true hit is validated only if the anomalous dispersion signal of the bromine atom perfectly aligns with the modeled halogen position, providing a self-validating structural confirmation.

XCFS_Workflow Step1 1. Target Crystallization (e.g., HIV-1 RT) Step2 2. Fragment Soaking (20 mM Fragment, 20% DMSO) Step1->Step2 Apo or Co-crystals Step3 3. X-Ray Diffraction (1.8 - 2.2 Å Resolution) Step2->Step3 Cryoprotection + L-arginine Step4 4. Electron Density Mapping (Identify Halogen Bonds) Step3->Step4 Phase Resolution Step5 5. Hit Validation (Orthogonal Assays) Step4->Step5 Structural Confirmation

Step-by-step workflow for X-ray Crystallographic Fragment Screening (XCFS).
Protocol 2: Regioselective N-Alkylation for Lead Optimization

To incorporate the cyclopropyl moiety necessary for c-Met kinase inhibitors, 4-bromo-3-methylpyrazole must undergo regioselective N-alkylation[1].

  • Deprotonation: Dissolve 4-bromo-3-methylpyrazole in anhydrous DMF. Add 1.2 equivalents of Sodium Hydride (NaH) at 0°C under an inert argon atmosphere. Rationale: NaH irreversibly deprotonates the pyrazole, forming a highly nucleophilic pyrazolide anion.

  • Alkylation: Slowly add 1.1 equivalents of cyclopropyl bromide.

  • Regioselective Causality: Allow the reaction to warm to room temperature. Because the 3-methyl group creates significant steric hindrance and alters the local electron density, the alkylating agent is thermodynamically directed to attack the less hindered N1 position, yielding 4-bromo-1-cyclopropyl-3-methylpyrazole as the major product[1].

  • Validation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate regioselectivity using 2D NOESY NMR; a cross-peak between the cyclopropyl protons and the C5-proton (but not the C3-methyl protons) confirms N1 substitution.

Quantitative Data Summaries

The following tables summarize the physicochemical properties of the pharmacophore in screening libraries and its quantitative binding affinities to metalloenzymes.

Table 1: Physicochemical and Library Properties of 4-Bromo-3-methylpyrazole (Halo Library Context) [2]

Property / IdentifierValue / DescriptionImpact on Drug Discovery
Library Designation HL10Standardized fragment for XCFS screening.
SMILES CC1=NNC=C1BrFacilitates computational docking and cheminformatics.
Molecular Weight 161.00 g/mol Ideal fragment size (<300 Da) for high ligand efficiency.
Primary Interaction Halogen Bonding / H-BondingMaps cryptic pockets and allosteric sites on target proteins.

Table 2: Comparative CYP2E1 Inhibition Constants for Pyrazole/Imidazole Derivatives [3]

Compound Ki​ ( μM )Type II Binding AffinityStructural Rationale
4-Bromo-3-methylpyrazole 3.0HighOptimal steric fit; strong N-heme coordination.
3-Methylpyrazole 5.4ModerateLacks the lipophilic bromo group for pocket anchoring.
1-Methylimidazole 6.3ModerateDifferent electronic distribution in the azole ring.
Pyridine 11.8LowWeaker coordination compared to nitrogen-rich azoles.

Conclusion

4-Bromo-3-methylpyrazole is far more than a simple chemical building block; it is a rationally designed pharmacophore that leverages steric hindrance, hydrogen bonding, and halogen bonding to navigate complex biological targets. By understanding the causality behind its structural features—from the regioselectivity imparted by the 3-methyl group to the σ -hole interactions of the 4-bromo substituent—drug development professionals can systematically deploy this fragment in XCFS campaigns, kinase inhibitor design, and metalloenzyme modulation.

References

  • Benchchem.4-Bromo-1-cyclopropyl-3-methylpyrazole | 1563530-25-5.
  • Wood, D. J., et al.Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. Journal of Medicinal Chemistry - ACS Publications (2023).
  • National Institutes of Health (PMC).The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1.

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Foundational

IR spectroscopy absorption bands for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide Abstract This technical guide provides a comprehensive analysis of the expected Four...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the compound 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with empirical data from analogous molecular structures to predict the vibrational landscape of this specific molecule. We will deconstruct the molecule into its constituent functional groups—the substituted pyrazole ring, the propane linker, and the terminal hydrazide moiety—to assign characteristic absorption frequencies. This guide serves as a predictive reference for the spectroscopic characterization and quality control of this compound.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical sciences, providing a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy absorbed. For a complex molecule like 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide, a compound of interest in medicinal chemistry due to the prevalence of pyrazole and hydrazide scaffolds in bioactive agents, IR spectroscopy offers a rapid, non-destructive method to confirm its identity, assess purity, and verify its synthesis.

The interpretation of an IR spectrum is a systematic process. The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹)[1]. The former is instrumental for identifying key functional groups (e.g., N-H, C=O, C-H), while the latter contains a complex pattern of absorptions characteristic of the molecule as a whole[2]. This guide will provide a detailed, group-by-group analysis of the expected absorption bands for the title compound, grounded in established spectroscopic principles and literature precedents.

Molecular Structure and Predicted Vibrational Modes

To logically predict the IR spectrum, we must first analyze the molecular architecture of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide. The structure, shown below, can be dissected into three primary components, each with its own set of characteristic vibrational frequencies.

Caption: Molecular Structure of the Title Compound.

The Hydrazide Group (-CONHNH₂) Vibrations

The propanehydrazide moiety is a rich source of distinct IR absorptions. It contains N-H and C=O bonds, which are highly polar and thus produce strong signals.

  • N-H Stretching: The terminal -NH₂ group and the secondary amine -NH- group will exhibit N-H stretching vibrations.

    • The primary amine (-NH₂) group is expected to show two distinct bands: an asymmetric stretch (νₐₛ) at a higher wavenumber and a symmetric stretch (νₛ) at a lower one[3]. For primary amides, these typically fall in the 3532-3510 cm⁻¹ (asymmetric) and 3424-3389 cm⁻¹ (symmetric) ranges[4].

    • The secondary amine (-NH-) group will show a single, sharp stretching band. In secondary amides, this peak generally appears between 3370 cm⁻¹ and 3170 cm⁻¹[5].

    • Collectively, for hydrazide derivatives, these N-H and NH₂ stretching bands are often observed together in the 3300–3200 cm⁻¹ region[6][7].

  • C=O Stretching (Amide I Band): This is one of the most prominent and reliable absorption bands in the spectrum. The C=O bond in the hydrazide group, which is structurally similar to a secondary amide, will produce a very strong and sharp peak. For solid-state secondary amides, this "Amide I" band is typically found near 1640 cm⁻¹[8]. The general range for all amides, accounting for conjugation effects, is 1680–1630 cm⁻¹[5]. Hydrazides specifically have been reported to show this band between 1690 and 1668 cm⁻¹[6].

  • N-H Bending (Amide II Band):

    • The -NH₂ group undergoes a scissoring deformation, which for primary amides appears in the 1650–1620 cm⁻¹ range, often close to the Amide I band[5].

    • The -NH- group exhibits an in-plane bending vibration. This "Amide II" band is notably intense for a bending mode and is characteristically found between 1570 cm⁻¹ and 1515 cm⁻¹ in secondary amides[5].

  • C-N and N-N Stretching: These vibrations occur at lower frequencies. A sharp band around 1400 cm⁻¹ can be assigned to C-N stretching in aromatic hydrazides[9]. The N-N stretch is often weak and difficult to assign definitively but has been reported in the 1149-1031 cm⁻¹ range[10][11].

The Substituted Pyrazole Ring Vibrations

The 4-bromo-3-methyl-1H-pyrazole ring is an aromatic heterocycle and will contribute its own set of characteristic bands.

  • Aromatic C-H Stretching: The single C-H bond on the pyrazole ring will give rise to a stretching vibration. Aromatic C-H stretches typically occur at wavenumbers just above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ range[12].

  • Ring C=C and C=N Stretching: The conjugated double bonds within the pyrazole ring produce a series of medium-to-strong absorption bands. These are analogous to the C=C stretching vibrations in benzene rings and are typically found in the 1620–1430 cm⁻¹ region[13]. For pyrazole derivatives, specific bands have been assigned to C=C and C=N stretching in the 1600-1483 cm⁻¹ range[14].

  • Ring C-N Stretching: The stretching of the C-N bonds within the pyrazole ring can also be observed. An intense band around 1290 cm⁻¹ has been attributed to this vibration in pyrazolate complexes[15].

Aliphatic Linker and Substituent Vibrations
  • Aliphatic C-H Stretching: The propane linker (-CH₂-CH₂-) and the methyl group (-CH₃) contain sp³-hybridized C-H bonds. Their stretching vibrations will produce medium-to-strong peaks at wavenumbers just below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ range[2][16].

  • C-H Bending: The methyl and methylene groups also have characteristic bending (scissoring and rocking) vibrations. A key diagnostic peak for a methyl group is its symmetric bending (umbrella) mode, which appears in the 1390–1370 cm⁻¹ range[16]. Methylene scissoring vibrations are found near 1470-1450 cm⁻¹[16].

  • C-Br Stretching: The vibration of the carbon-bromine bond occurs at a low frequency and will be found in the fingerprint region. The C-Br stretch is characteristically observed in the 690–515 cm⁻¹ range[16][17]. Its exact position can be influenced by its attachment to the aromatic pyrazole ring.

Summary of Predicted IR Absorption Bands

The following table consolidates the predicted characteristic IR absorption bands for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide, their intensities, and corresponding vibrational modes.

Wavenumber (cm⁻¹)IntensityFunctional Group / MoietyVibrational Mode
3300–3200Medium, SharpHydrazide (-CONHNH₂ )N-H Asymmetric & Symmetric Stretch
3100–3000Medium-WeakPyrazole RingAromatic C-H Stretch
2960–2850MediumPropane Linker, MethylAliphatic C-H Stretch
1680–1640 Very Strong, Sharp Hydrazide (-C=O NHNH₂) C=O Stretch (Amide I)
1650–1620MediumHydrazide (-CONHNH₂ )NH₂ Scissoring Bend
1600–1480Medium-StrongPyrazole RingC=C and C=N Ring Stretches
1570–1515StrongHydrazide (-CONH NH₂)N-H In-plane Bend (Amide II)
1470–1450MediumPropane Linker (-CH₂ -)CH₂ Scissoring Bend
~1400Medium-SharpHydrazide (-C-N HNH₂)C-N Stretch
1390–1370MediumMethyl (-CH₃ )CH₃ Symmetric Bend
~1290Medium-StrongPyrazole RingC-N Ring Stretch
690–515Medium-StrongBromo-pyrazoleC-Br Stretch

Experimental Protocol: Acquiring the FTIR Spectrum

To validate the predicted data, a robust experimental protocol is essential. The following describes a standard procedure for analyzing a solid powder sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Methodology: FTIR-ATR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is a critical self-validating step, as the background is subtracted from the sample spectrum to yield the final absorbance data.

  • Sample Application: Place a small amount (1-2 mg) of the 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final IR absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and thoroughly clean the ATR crystal as described in step 2.

Visualization of the Analytical Workflow

The logical flow of interpreting the IR spectrum for this molecule can be visualized as a decision-making process, starting from the highest wavenumbers and moving to the fingerprint region.

G cluster_regions IR Spectrum Analysis Workflow cluster_assignments Key Functional Group Assignments Region1 > 3000 cm⁻¹ N-H & C-H Stretches Region2 3000-2800 cm⁻¹ Aliphatic C-H Stretch Region1->Region2 Examine next region NH_Stretch Hydrazide N-H Stretch (3300-3200 cm⁻¹) Region1->NH_Stretch Arom_CH_Stretch Pyrazole C-H Stretch (3100-3000 cm⁻¹) Region1->Arom_CH_Stretch Region3 1800-1500 cm⁻¹ Double Bond Region Region2->Region3 Examine next region Aliph_CH_Stretch Alkyl C-H Stretch (2960-2850 cm⁻¹) Region2->Aliph_CH_Stretch Region4 < 1500 cm⁻¹ Fingerprint Region Region3->Region4 Examine final region Amide_I Amide I (C=O) (1680-1640 cm⁻¹) **Strongest Peak** Region3->Amide_I Amide_II Amide II (N-H Bend) (1570-1515 cm⁻¹) Region3->Amide_II Ring_Stretch Pyrazole Ring Stretches (1600-1480 cm⁻¹) Region3->Ring_Stretch Bends C-H Bends (1470-1370 cm⁻¹) Region4->Bends CBr_Stretch C-Br Stretch (690-515 cm⁻¹) Region4->CBr_Stretch

Caption: Workflow for IR Spectral Analysis.

Conclusion

The infrared spectrum of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is predicted to be rich with information, providing clear validation of its complex structure. The most definitive absorption bands will be the very strong C=O stretch (Amide I) between 1680-1640 cm⁻¹, a series of N-H stretches above 3200 cm⁻¹, and the strong N-H bend (Amide II) near 1550 cm⁻¹. The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) will confirm the hybrid nature of the molecule, while the pyrazole ring stretches and the low-frequency C-Br absorption provide further structural confirmation. This guide provides a robust framework for interpreting the experimental spectrum and serves as a key reference for the characterization of this and structurally related compounds.

References

  • RSC Advances, "Synthesis, thermostability and antimicrobial activities." [URL: https://pubs.rsc.org/en/content/articlehtml/2015/ra/c5ra07810a]
  • Mizushima, S. et al. (1954). "Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids." Bulletin of the Chemical Society of Japan. [URL: https://www.journal.csj.jp/doi/pdf/10.1246/bcsj.27.239]
  • Gosavi, G. et al. (2023). "SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST." JETIR. [URL: https://www.jetir.org/papers/JETIR2305A05.pdf]
  • Jain, S. et al. (2003). "Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (part-I)." Oriental Journal of Chemistry. [URL: https://www.orientjchem.
  • University of Colorado Boulder, "IR Spectroscopy Tutorial: Alkyl Halides." [URL: https://orgchemboulder.com/Spectroscopy/irtutor/alkhalir.shtml]
  • ResearchGate, "FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2." [URL: https://www.researchgate.
  • Michigan State University, "CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS." [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/ir_char.htm]
  • ResearchGate, "Infrared Fingerprints of nN → σ*NH Hyperconjugation in Hydrazides." [URL: https://www.researchgate.
  • ResearchGate, "The N–N stretching band of hydrazine." [URL: https://www.researchgate.net/publication/230983946_The_N-N_stretching_band_of_hydrazine]
  • MDPI, "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." [URL: https://www.mdpi.com/1420-3049/28/14/5469]
  • LibreTexts, "6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I." [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Structure_Determination_I_-_Mass_Spectrometry_and_Infrared_Spectroscopy/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands]
  • St. Paul's Cathedral Mission College, "INFRARED SPECTROSCOPY." [URL: https://www.spcmc.ac.in/files/studymaterial/file/1607590209INFRARED%20SPECTROSCOPY%20(PART-6,%20PPT-12).pdf]
  • University of Calgary, "Table of Characteristic IR Absorptions." [URL: https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch13/ch13-ir-table.html]
  • ResearchGate, "IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2)." [URL: https://www.researchgate.net/figure/IR-spectra-of-the-hydrazide-ligand-and-its-Co-II-and-Ni-II-complexes-1-2_fig2_359392231]
  • ResearchGate, "FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2..." [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-a-pyrazole-ligands-1-A-E-and-b-copper-complexes-2-A-E-and-complex_fig2_340880011]
  • Maricopa Open Digital Press, "IR Spectrum and Characteristic Absorption Bands." [URL: https://open.maricopa.edu/chem235/chapter/ir-spectrum-and-characteristic-absorption-bands/]
  • MDPI, "Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor." [URL: https://www.mdpi.com/1422-0067/21/5/1852]
  • AIP Publishing, "Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives." [URL: https://pubs.aip.org/aip/acp/article-abstract/1063/1/325/621111/Vibrational-Spectroscopy-of-Halogen-Substituted]
  • ResearchGate, "FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au)." [URL: https://www.researchgate.
  • ResearchGate, "General mechanism of pyrazole derivatives using I2 The IR spectrum of 5..." [URL: https://www.researchgate.net/figure/General-mechanism-of-pyrazole-derivatives-using-I2-The-IR-spectrum-of-5-in-KBr-showed_fig3_265912444]
  • AIP Publishing, "Study of molecular structure, vibrational spectroscopy, and HOMO-LUMO of bromocyclohexane, iodobenzene, and chlorobenzene by density functional theory." [URL: https://pubs.aip.
  • PubMed, "Infrared Fingerprints of nN → σ*NH Hyperconjugation in Hydrazides." [URL: https://pubmed.ncbi.nlm.nih.gov/29083893/]
  • Journal of the Chemical Society B, "A vibrational assignment for pyrazole." [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000721]
  • The Journal of Physical Chemistry A, "Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole." [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.5b07821]
  • PubChem, "3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7018423]
  • PMC, "Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5494119/]
  • Chemistry LibreTexts, "10.7: Functional Groups and IR Tables." [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I_(Bennett)/10%3A_Structure_Determination_-_Spectroscopy/10.07%3A_Functional_Groups_and_IR_Tables]
  • Spectroscopy Online, "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-vii-amides-rest-story]
  • JOCPR, "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." [URL: https://www.jocpr.
  • ResearchGate, "Vibrational analysis of some pyrazole derivatives." [URL: https://www.researchgate.
  • Free PDF Library, "Ir Spectroscopy Functional Groups." [URL: https://freepdflibrary.com/en/ir-spectroscopy-functional-groups]
  • ResearchGate, "The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides." [URL: https://www.researchgate.
  • YouTube, "N-H Stretching and Bending Vibrations." [URL: https://www.youtube.

Sources

Exploratory

Thermodynamic Stability of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide at Room Temperature: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the thermodynamic evaluation of bifunctional heterocycles not merely as a data-collection exercise, but as a mechanistic puzzle. The compound 3-(4-bromo-3-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic evaluation of bifunctional heterocycles not merely as a data-collection exercise, but as a mechanistic puzzle. The compound 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide presents a fascinating dichotomy: a highly robust, aromatic pyrazole core tethered to a reactive, flexible propanehydrazide tail.

For researchers and drug development professionals, understanding the room-temperature (298 K, 25°C) stability of this compound is critical for formulation, storage, and assay development. This whitepaper deconstructs the thermodynamic drivers of its stability, outlines the causality behind its degradation pathways, and provides self-validating experimental protocols to ensure absolute data integrity during stability profiling.

Part 1: Structural Thermodynamics & Molecular Dynamics

To predict the macroscopic stability of this compound, we must first analyze its microscopic thermodynamic contributors. The molecule is fundamentally divided into two thermodynamic zones:

  • The Pyrazole Core (Thermodynamic Anchor): Pyrazoles are five-membered heterocycles known for their exceptional thermal and chemical stability[1]. In this specific derivative, the methyl group at position 3 acts as an electron-donating group (via induction), while the bromo group at position 4 is strongly electron-withdrawing. This "push-pull" dynamic tightly binds the π -electron cloud, making the ring highly resistant to oxidative or electrophilic degradation at room temperature.

  • The Propane Linker (Electronic Insulator): The 3-carbon aliphatic chain (-CH₂-CH₂-CH₂-) prevents resonance delocalization between the aromatic pyrazole ring and the terminal hydrazide. Consequently, the hydrazide moiety behaves purely as an aliphatic hydrazide, lacking the extended resonance stabilization seen in aroyl hydrazides[2].

  • The Hydrazide Terminus (Kinetic Weak Point): The -CO-NH-NH₂ group is the primary site of vulnerability. While stable at ambient temperatures in the solid state, it is a hygroscopic and air-sensitive moiety[3]. Its stability relies entirely on local amide-like resonance ( ), which provides a kinetic barrier against spontaneous auto-degradation at 25°C.

Part 2: Mechanistic Causality of Degradation

At room temperature, the compound is thermodynamically stable in its solid state, driven by a negative enthalpy of formation ( ΔHf​<0 ) resulting from extensive intermolecular hydrogen bonding networks (N-H···O=C) in the crystal lattice.

However, in solution, the thermodynamic minimum shifts based on the pH of the environment. While the compound is highly stable at physiological pH (7.4)[4], it becomes susceptible to nucleophilic acyl substitution at extreme pH levels.

  • Acidic Conditions (pH < 2.0): Protonation of the terminal -NH₂ group increases the electrophilicity of the adjacent carbonyl carbon, lowering the activation energy ( Ea​ ) for water to attack, leading to slow hydrolysis.

  • Basic Conditions (pH > 9.0): The abundance of hydroxide ions (OH⁻) provides a strong nucleophile that directly attacks the carbonyl carbon, resulting in rapid, irreversible degradation into the corresponding carboxylic acid and free hydrazine[5].

DegradationPathway Parent Intact Propanehydrazide (Thermodynamic Minimum at pH 7.4) Acid Acidic Media (pH < 2) Protonation of Terminal NH2 Parent->Acid H+ Base Basic Media (pH > 9) OH- Nucleophilic Attack Parent->Base OH- TS_Acid Tetrahedral Intermediate (High Activation Energy) Acid->TS_Acid +H2O TS_Base Tetrahedral Intermediate (Lowered Activation Energy) Base->TS_Base Products Carboxylic Acid + Hydrazine (Irreversible Degradation) TS_Acid->Products -H+ TS_Base->Products -Hydrazine

Fig 2. pH-dependent hydrolytic degradation pathways of the propanehydrazide moiety.

Part 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To evaluate the room-temperature stability of this compound, we employ workflows designed to self-validate, ensuring that observed degradation is a true thermodynamic property and not an analytical artifact.

Protocol 1: Self-Validating HPLC-UV Kinetic Profiling

Objective: Determine the solution-state degradation kinetics at 25°C across various pH buffers. Causality of Choices: We utilize a reversed-phase HPLC system with a Diode Array Detector (DAD). The DAD allows for peak purity analysis (spectral matching across the peak), ensuring that degradation products co-eluting with the parent compound do not artificially inflate the perceived stability. Self-Validation Mechanism (Mass Balance):

  • Prepare a 1.0 mg/mL stock solution of the compound in methanol.

  • Dilute to 0.1 mg/mL in the target aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Spike the solution with an internal standard (IS) (e.g., 3,5-dimethylpyrazole) at a known concentration.

  • Incubate at exactly 25°C (±0.5°C) in a dark, temperature-controlled autosampler.

  • Inject 10 µL aliquots every 24 hours for 30 days.

  • Validation Check: If the parent compound's peak area decreases by 15%, the sum of the peak areas of the newly formed degradants (adjusted for their respective UV extinction coefficients) must equal the lost parent area relative to the IS. A mismatch triggers an immediate investigation into highly polar degradants that may have eluted in the void volume.

Protocol 2: Solid-State Thermal & Hygroscopic Profiling (TGA/DSC)

Objective: Assess solid-state stability and moisture sensitivity at room temperature. Causality of Choices: Hydrazine derivatives are notoriously hygroscopic[3]. Absorbed water acts as a plasticizer, lowering the glass transition temperature of amorphous domains and accelerating solid-state hydrolysis. Self-Validation Mechanism (Baseline Subtraction):

  • Load 5.0 mg of the solid compound into an aluminum crucible.

  • Run simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) from 20°C to 300°C at a heating rate of 10°C/min.

  • Purge the system with dry Nitrogen (N₂) at 50 mL/min to separate thermal decomposition from oxidative degradation[2].

  • Validation Check: Run an identical, empty blank crucible alongside the sample. Subtract the baseline drift from the sample data. This ensures that any endothermic event recorded (such as moisture volatilization near 100°C) is a true thermodynamic property of the compound, not an instrument artifact.

StabilityWorkflow A 3-(4-bromo-3-methyl-1H-pyrazol-1-yl) propanehydrazide B Solid-State Analysis (25°C, 60% RH) A->B C Solution-State Analysis (Aqueous Buffers) A->C D TGA / DSC (Thermal/Hygroscopic) B->D E HPLC-UV / LC-MS (Chemical Purity) B->E C->E F Thermodynamic Stability Profile Established D->F E->F

Fig 1. Self-validating experimental workflow for thermodynamic stability profiling.

Part 4: Quantitative Stability Data Summary

The following table synthesizes the projected thermodynamic stability of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide at 25°C, extrapolated from empirical models of structurally analogous pyrazole-hydrazides[2][3][4].

Environmental ConditionMatrixProjected Half-Life ( t1/2​ ) at 25°CPrimary Degradation Mechanism
Solid State (Dry, N₂) Powder> 5 YearsNone (Thermodynamically Stable)
Solid State (60% RH) Powder> 2 YearsMoisture-induced caking / Slow hydrolysis
Aqueous Buffer (pH 2.0) Solution~48 HoursAcid-catalyzed hydrolysis of hydrazide
Aqueous Buffer (pH 7.4) Solution> 6 MonthsKinetically hindered (Stable)
Aqueous Buffer (pH 9.0) Solution~72 HoursBase-catalyzed nucleophilic attack
Oxidative (3% H₂O₂) Solution< 4 HoursRapid oxidative cleavage of hydrazide

Conclusion

At room temperature, 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide exhibits a highly favorable thermodynamic stability profile, provided it is protected from extreme pH excursions and high humidity. The pyrazole core is virtually indestructible under ambient conditions, leaving the terminal hydrazide as the sole locus of kinetic vulnerability. By employing the self-validating protocols outlined above, researchers can confidently map the degradation kinetics of this compound, ensuring robust formulation and reliable downstream biological assays.

References

  • Title: Synthesis, thermostability and antimicrobial activities of aroyl hydrazones Source: RSC Advances (rsc.org) URL: 2

  • Title: PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE Source: CBU International Conference Proceedings (journals.cz) URL: 4

  • Title: Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis Source: Benchchem (benchchem.com) URL: 5

  • Title: Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents Source: PMC - NIH (nih.gov) URL: 1

  • Title: An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride Source: Benchchem (benchchem.com) URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide in Agrochemical Synthesis

Executive Summary The discovery of novel crop protection agents heavily relies on the functionalization of "privileged" heterocyclic scaffolds. Pyrazoles represent a cornerstone in modern agrochemical synthesis, serving...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel crop protection agents heavily relies on the functionalization of "privileged" heterocyclic scaffolds. Pyrazoles represent a cornerstone in modern agrochemical synthesis, serving as the core motif in blockbuster fungicides (e.g., fluxapyroxad, pyraclostrobin), herbicides (e.g., pyrasulfotole), and insecticides (e.g., fipronil)[1].

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is a highly versatile, bifunctional building block designed for the rapid generation of agrochemical libraries. By leveraging its terminal hydrazide moiety, researchers can divergently synthesize 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and hydrazones—pharmacophores that are critical for targeting specific enzymatic pathways in agricultural pests[2].

Chemical Profile & Mechanistic Rationale

As a Senior Application Scientist, selecting the right intermediate is about understanding the causality between molecular structure and biological efficacy. This specific molecule is engineered with three distinct functional zones:

  • The Pyrazole Core (3-methyl, 4-bromo): Halogenation at the 4-position of the pyrazole ring significantly increases the lipophilicity (LogP) of the molecule. This is a critical physicochemical property required for penetrating the waxy cuticles of insect pests and the lipid-rich cell walls of fungi[3]. Furthermore, the 4-bromo substituent acts as an essential synthetic handle for late-stage Suzuki-Miyaura or Stille cross-coupling reactions, allowing for the extension of the pharmacophore[4]. The 3-methyl group provides steric directing effects that lock the conformation of the molecule within enzyme binding pockets.

  • The Propane Linker: The three-carbon aliphatic chain ( −CH2​−CH2​−C(=O)− ) provides a flexible spacer between the rigid aromatic pyrazole core and the terminal functional group. This flexibility is essential for "induced-fit" interactions within complex target binding pockets, such as the mitochondrial Complex II (Succinate Dehydrogenase)[1].

  • The Terminal Hydrazide: The hydrazide is a highly reactive bis-nucleophile. It is primed for cyclization into stable five-membered heterocycles (oxadiazoles/thiadiazoles) or condensation into extended conjugated systems (hydrazones)[5].

Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems . We do not just run reactions; we build in visual and chromatographic checkpoints to ensure the integrity of the synthesis at every step.

Protocol A: Synthesis of 1,3,4-Oxadiazole Fungicides via POCl₃-Mediated Cyclization

Causality: 1,3,4-oxadiazoles are excellent bioisosteres for amides and esters. They provide enhanced metabolic stability against enzymatic degradation in the field (e.g., soil microbes, plant esterases) and are well-documented inhibitors of fungal chitin biosynthesis[6]. Phosphorus oxychloride (POCl₃) is selected because it functions dually as a solvent and a potent dehydrating agent, driving the cyclization of the intermediate diacylhydrazine into the aromatic oxadiazole ring[7].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried round-bottom flask equipped with a reflux condenser and a drying tube, add 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide (1.0 eq) and a substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 1.0 eq).

  • Reagent Addition: Slowly add POCl₃ (10 volumes relative to the hydrazide) under a certified fume hood. Safety Note: POCl₃ is highly corrosive and reacts violently with moisture.

  • Cyclization: Heat the reaction mixture to 100°C and maintain reflux for 6–8 hours[7].

  • Self-Validation (Visual & TLC): The dissolution of the initial suspension into a homogenous solution acts as a visual macro-indicator of intermediate diacylhydrazine formation. Monitor the reaction using TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The highly polar primary hydrazide will remain at the baseline; complete conversion is self-validated when the baseline spot entirely disappears, replaced by a high-Rf, UV-active oxadiazole spot.

  • Quenching & Workup: Cool the mixture to room temperature. Carefully and slowly pour it over crushed ice with vigorous stirring to neutralize excess POCl₃[6].

  • Purification: Filter the resulting precipitate, wash sequentially with a cold 5% NaHCO₃ solution (to remove residual acidic byproducts) and distilled water, and recrystallize from absolute ethanol to yield the pure 1,3,4-oxadiazole derivative[7].

Protocol B: Synthesis of Hydrazone Insecticides via Acid-Catalyzed Condensation

Causality: Hydrazone linkages act as flexible, hydrogen-bond-donating pharmacophores that mimic the diacylhydrazine structure found in ecdysone receptor (EcR) agonists (e.g., tebufenozide)[2]. Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating rapid nucleophilic attack by the terminal amine of the hydrazide[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Condensation: Add a substituted benzaldehyde (1.05 eq) to the solution, followed immediately by 3–5 drops of glacial acetic acid as a catalyst[5].

  • Reflux: Heat the mixture to gentle reflux (78°C) for 4–6 hours.

  • Self-Validation (Visual & TLC): The reaction is self-validating through a distinct chromochromic shift; the solution typically transitions to a deep yellow or orange upon the formation of the extended conjugated π -system of the hydrazone. TLC (8:2 Dichloromethane:Methanol) will confirm the total consumption of the starting materials.

  • Isolation & Purification: Cool the reaction mixture in an ice bath to induce crystallization. Filter the solid product under vacuum, wash with cold ethanol to remove unreacted aldehyde, and dry under vacuum.

Data Presentation: Yield & Target Comparison

The following table summarizes the quantitative data and strategic applications of the derivatives synthesized from the core propanehydrazide scaffold:

Derivative ClassReagents / CatalystReaction Temp & TimeTypical Yield RangePrimary Agrochemical TargetKey Physicochemical Property Altered
1,3,4-Oxadiazoles Ar-COOH, POCl₃100°C (6–8 h)75–85%Fungal Chitin BiosynthesisIncreased metabolic stability (amide bioisostere)
1,3,4-Thiadiazoles CS₂, KOH, then H₂SO₄Reflux (8–12 h)65–80%Bacterial/Fungal RespirationEnhanced lipophilicity and soil persistence
Hydrazones Ar-CHO, Glacial AcOH78°C (4–6 h)80–95%Ecdysone Receptor (Insects)Added conformational flexibility and H-bond donor capacity

Mandatory Visualization: Divergent Synthetic Workflow

G Core 3-(4-bromo-3-methyl-1H- pyrazol-1-yl)propanehydrazide React1 Aldehyde Condensation (AcOH, EtOH) Core->React1 React2 POCl3 Cyclization (Ar-COOH, 100°C) Core->React2 React3 CS2 / KOH Cyclization (EtOH, Reflux) Core->React3 Prod1 Hydrazone Derivatives (Flexible Linker) React1->Prod1 Prod2 1,3,4-Oxadiazoles (Bioisostere) React2->Prod2 Prod3 1,3,4-Thiadiazoles (Lipophilic Target) React3->Prod3 Target1 Insecticides (EcR Agonists) Prod1->Target1 Target2 Fungicides (SDHI / Chitin) Prod2->Target2 Target3 Bactericides (Systemic) Prod3->Target3

Caption: Divergent synthetic workflow of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide.

References

  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis Source: Benchchem URL
  • Source: CLOCKSS (Syngenta AG)
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: IntechOpen URL
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL
  • Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents Source: ResearchGate URL
  • Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities Source: ResearchGate URL
  • Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4- oxadiazole Derivatives Source: International Journal of Pharmaceutical Sciences and Drug Research URL

Sources

Application

Application Notes and Protocols: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide as a Versatile Scaffold in Medicinal Chemistry

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery This application note focuses on a particularly valuable building block: 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide . This compound combines seve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

This application note focuses on a particularly valuable building block: 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide . This compound combines several key features that make it an exceptionally useful starting material for the synthesis of novel therapeutic agents:

  • A Substituted Pyrazole Core: The 3-methyl group and the 4-bromo substituent provide handles for modulating steric and electronic properties, as well as for further synthetic diversification.

  • A Regiochemically Defined Linker: The propanehydrazide moiety is attached at the N1 position of the pyrazole, offering a defined vector for extending the molecule towards target-specific binding pockets.

  • A Reactive Hydrazide Group: The terminal hydrazide is a versatile functional group that can be readily transformed into a variety of other heterocycles or used in condensation reactions to link to other molecular fragments.

These attributes make 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide an ideal starting point for generating libraries of compounds for screening against a range of therapeutic targets, particularly protein kinases, and for developing novel anti-inflammatory and antimicrobial agents.

Synthetic Protocols: A Step-by-Step Guide

A reliable and scalable synthesis of the title compound is paramount for its successful application. The following section provides a detailed, two-step protocol for the preparation of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide, starting from the readily available 4-bromo-3-methyl-1H-pyrazole.

Workflow for the Synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis A 4-Bromo-3-methyl-1H-pyrazole D Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate A->D N-Alkylation B Ethyl 3-bromopropionate B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate H 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide E->H Hydrazinolysis F Hydrazine hydrate F->H G Solvent (e.g., Ethanol) G->H

Caption: Synthetic workflow for the preparation of the target propanehydrazide.

Protocol 1: Synthesis of Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

This procedure details the N-alkylation of 4-bromo-3-methyl-1H-pyrazole with ethyl 3-bromopropionate. The choice of a polar aprotic solvent like DMF facilitates the reaction, and a mild base such as potassium carbonate is sufficient to deprotonate the pyrazole nitrogen for nucleophilic attack.

Materials:

  • 4-Bromo-3-methyl-1H-pyrazole

  • Ethyl 3-bromopropionate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methyl-1H-pyrazole (1.0 eq) and anhydrous DMF (approximately 10 mL per gram of pyrazole).

  • Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.

  • Slowly add ethyl 3-bromopropionate (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford the pure ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

This protocol describes the conversion of the synthesized ester to the desired propanehydrazide via hydrazinolysis. Hydrazine hydrate is a powerful nucleophile that readily reacts with the ester to form the hydrazide. Ethanol is a suitable solvent for this transformation.

Materials:

  • Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

  • Hydrazine hydrate (N₂H₄·H₂O), ~80% solution in water

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in ethanol (approximately 15 mL per gram of ester).

  • Add hydrazine hydrate (5.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol to yield the pure 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide as a white solid.

Expected Yield and Characterization:

The expected yield for this hydrazinolysis reaction is generally high, often exceeding 90%. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazideC₇H₁₁BrN₄O247.09
Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoateC₉H₁₃BrN₂O₂261.12

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The strategic placement of the reactive hydrazide functionality on the N-alkylated pyrazole core opens up a vast chemical space for the synthesis of diverse and potentially bioactive molecules. The following sections highlight key therapeutic areas where this building block can be effectively employed.

Development of Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms key hydrogen bonds with the kinase hinge region.[6] The 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide can be utilized to synthesize a variety of kinase inhibitors through several synthetic strategies.

Workflow for Synthesizing Pyrazole-Based Kinase Inhibitors

G A 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide E Hydrazones A->E Condensation F Acylhydrazides A->F Acylation G Semicarbazides/Thiosemicarbazides A->G Addition B Aldehydes/Ketones B->E C Carboxylic Acids/Acyl Chlorides C->F D Isocyanates/Isothiocyanates D->G H Kinase Inhibitors E->H F->H G->H

Caption: Synthetic routes from the propanehydrazide to potential kinase inhibitors.

The hydrazide moiety can be readily condensed with various aldehydes and ketones to form hydrazones. These hydrazones can then be cyclized to form a range of five- and six-membered heterocycles, which can be further functionalized to target specific kinases. Additionally, acylation of the hydrazide with carboxylic acids or their derivatives leads to acylhydrazides, and reaction with isocyanates or isothiocyanates yields semicarbazides and thiosemicarbazides, respectively. These derivatives can act as linkers or introduce additional pharmacophoric features to enhance binding affinity and selectivity for the target kinase.

Synthesis of Novel Anti-inflammatory Agents

Chronic inflammation is implicated in a wide array of human diseases.[9] Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example of a selective COX-2 inhibitor.[4] The 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide scaffold can be used to generate novel anti-inflammatory compounds by targeting key inflammatory mediators.

The hydrazide can be used as a precursor to synthesize pyrazolone derivatives, a class of compounds known for their anti-inflammatory and analgesic properties.[4] Furthermore, the bromo-substituent on the pyrazole ring can be utilized in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce diverse aryl or vinyl groups, leading to a library of compounds for screening against inflammatory targets like COX enzymes, lipoxygenases, and various cytokines.

Generation of New Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action.[10] Pyrazole-containing compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][5][11] The 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide building block can be elaborated into various heterocyclic systems known to possess antimicrobial properties, such as triazoles, oxadiazoles, and thiadiazoles. The lipophilicity and electronic properties of the pyrazole core can be fine-tuned through modifications at the bromo and methyl positions to optimize antimicrobial potency and spectrum of activity.

Conclusion and Future Outlook

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its hydrazide functionality provide a robust platform for the creation of diverse molecular libraries. The inherent biological relevance of the pyrazole scaffold, combined with the potential for extensive chemical modification, makes this compound an excellent starting point for the development of next-generation kinase inhibitors, anti-inflammatory drugs, and antimicrobial agents. Researchers in both academic and industrial settings are encouraged to explore the full potential of this promising chemical entity in their quest for novel therapeutics.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. 2025. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022;27(2):423. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. 2022;14(5):343-360. Available from: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. 2021;18(1):88-99. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Pharmaceuticals. 2024;17(2):169. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2017;22(1):135. Available from: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. 2022;9(3):657-662. Available from: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2021;20(2):205-218. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. 2017;22(1):109. Available from: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. 2023;3(1):185-207. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. 2023;16(5):657. Available from: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. 2002;45(24):5321-5332. Available from: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. 2023;14(6):830-836. Available from: [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Research Square. 2023. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Reaction The pyrazole nucleus is a privileged scaffold in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Reaction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous commercially available drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with specific biological activities. The functionalization of the pyrazole ring is therefore a critical task in drug discovery and development. Among the various methods to achieve this, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds.[2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, high functional group tolerance, and the use of generally stable and commercially available reagents.[5][6]

This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-bromopyrazole derivatives, a common and important transformation for the synthesis of complex, biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that influence its outcome, and provide a step-by-step protocol for a typical reaction, along with troubleshooting insights.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][7][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyrazole, forming a Pd(II) intermediate.[2][3][8] This is often the rate-determining step and is influenced by the electron density of the pyrazole ring and the nature of the palladium catalyst and its ligands.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide.[7][8] This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the desired C-C bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)L2-R' PdII_Aryl->PdII_Both Transmetalation->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination RedElim->Pd0 ArylHalide 4-Bromopyrazole (Ar-Br) ArylHalide->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation Product Ar-R' Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reaction Parameters and Their Influence

The success of a Suzuki-Miyaura coupling on a 4-bromopyrazole substrate is highly dependent on the careful selection of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and, more importantly, the supporting ligand is crucial. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that enhance the rate of oxidative addition and stabilize the catalytic species.[5]

  • Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and various air- and moisture-stable precatalysts are commonly used.[9] Precatalysts are advantageous as they can be easier to handle and often lead to more reproducible results.

  • Ligands:

    • Triphenylphosphine (PPh₃): A classic, versatile ligand suitable for many applications.

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These are often superior for challenging substrates, including heteroaryl halides, as they promote efficient oxidative addition and reductive elimination.[5][9][10]

    • Other phosphine ligands: Ligands such as P(t-Bu)₃ and PCy₃ can also be effective, particularly for coupling with aryl chlorides or triflates.[11]

The choice of ligand can even influence regioselectivity in substrates with multiple reactive sites.[12]

Base

The base plays a critical role in the transmetalation step by activating the boronic acid or ester. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used, with cesium carbonate often being more effective for less reactive substrates due to its higher solubility.[13][14][15]

    • Phosphates (K₃PO₄): A strong base that is often effective for challenging couplings, including those involving heteroaryl halides.[9][10][14]

  • Organic Bases: Amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are sometimes used, though they are generally less common for pyrazole substrates.

Solvent

The solvent system must be capable of dissolving the reagents and catalyst while being compatible with the reaction conditions. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic components.

  • Ethereal Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are common choices.

  • Aromatic Solvents: Toluene is frequently used, especially at higher temperatures.

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) can be effective but may sometimes lead to side reactions.[16]

Boron Reagent

While boronic acids are the most common coupling partners, boronate esters (e.g., pinacol esters) are also widely used.[6] Boronate esters can offer greater stability and may be advantageous for substrates prone to protodeboronation (loss of the boron group).[6]

Generalized Protocol for Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh Reagents: - 4-Bromopyrazole (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) Vessel Add to Dry Reaction Vessel Reagents->Vessel Inert Evacuate and Backfill with Inert Gas (N2 or Ar) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst/Ligand Solvent->Catalyst Heat Heat to Desired Temperature (e.g., 80-110 °C) Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Cool->Dilute Wash Wash with Water and Brine Dilute->Wash Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 4-Bromopyrazole derivative (1.0 eq)

  • Arylboronic acid or boronate ester (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (1.1-1.2 eq relative to Pd)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the 4-bromopyrazole derivative, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. If using a solid palladium precatalyst and ligand, they can be added at this stage. If using a solution, add it via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-arylpyrazole.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere as oxygen can deactivate the palladium catalyst. Use freshly degassed solvents.

    • Insufficiently Active Catalyst: For challenging substrates, consider using a more active catalyst system, such as a Buchwald-type ligand.

    • Incorrect Base or Solvent: The choice of base and solvent is critical. An empirical screen of different conditions may be necessary.

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent. It can be minimized by using milder bases, lower temperatures, or by using boronate esters instead of boronic acids.

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often more prevalent with electron-rich boronic acids.

    • Dehalogenation: Reduction of the 4-bromopyrazole starting material can sometimes be observed.

Data Summary: Representative Reaction Conditions

The following table summarizes a selection of reported conditions for the Suzuki-Miyaura coupling of 4-bromopyrazole derivatives, highlighting the versatility of this reaction.

4-Bromopyrazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-H-4-BromopyrazolePhenylboronic acidPd₂(dba)₃ (2.5)SPhos (5.0)K₃PO₄Dioxane/H₂O10086[9]
1-Methyl-4-bromopyrazole4-Methoxyphenylboronic acidPd(OAc)₂ (5)Amphos (10)K₂CO₃Dioxane/H₂O100Good[12]
4-Bromo-3,5-dinitro-1H-pyrazoleVarious arylboronic acidsXPhos Pd G2 (2)-K₃PO₄Dioxane/H₂O8050-95[17]
Unprotected 4-bromoimidazolesVarious arylboronic acidsPd(OAc)₂ (1-2.5)A-taPhos (2-6)K₂CO₃Dioxane/H₂O100Good to Excellent[18]

Note: This table is for illustrative purposes. Optimal conditions will vary depending on the specific substrates used.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 4-arylpyrazole derivatives, providing a reliable and versatile method for the construction of these important scaffolds. A thorough understanding of the reaction mechanism and the influence of key parameters such as the catalyst, ligand, base, and solvent is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, enabling the efficient synthesis of novel pyrazole-containing compounds.

References

  • Johansson Seechurn, C. C. C., & Colacot, T. J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Ito, T., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6029-6033.
  • Veerakumar, P., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061-14063.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
  • Vechorkin, O., & Hu, X. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Chen, Z., et al. (2021). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12482-12489.
  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1358-1367.
  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ramkumar, N., & Guntreddi, T. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8685-8693.
  • Pospíšil, J., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(2), 253-257.
  • Mancha, M. G., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 10(52), 31235-31247.
  • de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7629.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole.
  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.
  • University of Johannesburg. (n.d.). Synthesis of bis(pyrazolyl) palladium(II) complexes for Suzuki-Miyaura and Mizoroki-Heck carbon-carbon cross-coupling reactions. Retrieved from [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930.
  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Mondal, B., & Bora, U. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(12), 3147-3171.
  • Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2346.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Pyrazole Propanehydrazides

Introduction: Navigating the Purification Landscape Pyrazole propanehydrazides are a critical class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules.[1] Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Purification Landscape

Pyrazole propanehydrazides are a critical class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules.[1] However, their purification presents unique challenges. The presence of multiple nitrogen atoms makes them weakly basic and capable of strong hydrogen bonding, influencing their solubility and interaction with chromatographic media.[2] Common synthetic routes, such as the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to a variety of impurities including regioisomers, unreacted starting materials, and colored byproducts from side reactions.[3][4]

This guide provides a structured, problem-oriented approach to overcoming these purification hurdles. It is designed for researchers at the bench, offering not just protocols, but the underlying chemical principles to empower effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude pyrazole propanehydrazide?

A1: Typical impurities arise from the synthesis reaction itself. These often include:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and substituted hydrazines are common.[3]

  • Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl, the formation of isomeric pyrazole products is a frequent and challenging issue.[3]

  • Incomplete Cyclization Products: Pyrazoline intermediates may be present if the reaction has not gone to completion.[3]

  • Colored Byproducts: Side reactions involving the hydrazine starting material or oxidation of intermediates can produce yellow, red, or brown impurities.[3]

Q2: How do I begin selecting a suitable recrystallization solvent?

A2: The ideal solvent should dissolve your pyrazole propanehydrazide poorly at room temperature but completely at an elevated temperature.[2][5] Start by testing small amounts of your crude product in various common solvents of differing polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes). A good starting point for many pyrazole derivatives includes alcohols like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexanes.[5][6] The goal is to find a system where impurities are either completely soluble or completely insoluble at all temperatures, allowing for their separation.

Q3: My compound seems too soluble in everything or insoluble in everything. What should I do?

A3: This is a common challenge, especially with compounds that have complex functionalities like pyrazole propanehydrazides.

  • If Too Soluble: Try solvents with lower polarity (e.g., toluene, cyclohexane) or consider a binary solvent system.

  • If Too Insoluble: This indicates strong intermolecular forces or high molecular weight.[7] Try more polar solvents like ethanol or solvent mixtures. If single or binary solvent systems fail, consider alternative purification methods like column chromatography or an acid-base extraction to convert the compound into a more soluble salt form temporarily.[2]

Q4: When is column chromatography a better choice than recrystallization?

A4: Column chromatography is preferred when:

  • Impurities have similar solubility profiles to your product, making recrystallization ineffective.

  • You are dealing with regioisomers , which often require the higher resolving power of chromatography for separation.[3]

  • Your product is an oil or a low-melting solid that "oils out" persistently during recrystallization attempts.

  • You need to remove baseline impurities or highly colored compounds that are not easily removed by charcoal.

Troubleshooting Guide: From Crude Product to Pure Crystals

This section addresses specific experimental problems. Follow the logical workflow to diagnose and solve common purification issues.

Visual Troubleshooting Workflow

G cluster_start Initial State cluster_process Purification Cycle cluster_outcome Outcomes & Further Actions cluster_troubleshooting Common Problems During Recrystallization cluster_solutions Solutions start Crude Pyrazole Propanehydrazide analysis Analyze Purity (TLC, mp, NMR) start->analysis recrystallize Perform Recrystallization analysis->recrystallize Impure re_analysis Analyze Final Purity recrystallize->re_analysis oiling_out Problem: Oiling Out recrystallize->oiling_out If... low_yield Problem: Low Yield recrystallize->low_yield If... color_impurity Problem: Persistent Color recrystallize->color_impurity If... success Pure Product Obtained re_analysis->success Pure failure Purity Still Low re_analysis->failure Impure alt_methods Consider Alternative Methods (Chromatography, Acid-Base Wash) failure->alt_methods alt_methods->analysis Re-evaluate sol_oil 1. Add more solvent 2. Lower cooling rate 3. Change solvent system 4. Use seed crystal oiling_out->sol_oil sol_yield 1. Minimize hot solvent volume 2. Ensure thorough cooling (ice bath) 3. Check mother liquor for product low_yield->sol_yield sol_color 1. Use activated charcoal 2. Perform acid-base wash 3. Switch to chromatography color_impurity->sol_color

Caption: General workflow for troubleshooting the purification of pyrazole propanehydrazides.

Problem 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling, a liquid layer or sticky globules form instead of a crystalline solid.

Causality: Oiling out occurs when the solute precipitates from the solution at a temperature above its own melting point.[5] This is common for compounds with lower melting points or when the solution is too concentrated.

Solutions:

  • Increase Solvent Volume: Add more of the hot "good" solvent to the mixture. This lowers the saturation temperature of the solution, allowing crystallization to occur at a temperature below the compound's melting point.[5]

  • Lower the Cooling Rate: Slow, controlled cooling is crucial. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to allow it to cool to room temperature over several hours before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.[5]

  • Change the Solvent System: Experiment with a solvent that has a lower boiling point. Alternatively, if using a binary system, adjust the ratio of the "good" to "poor" solvent.

  • Use a Seed Crystal: If a small amount of pure, solid material is available, adding a tiny crystal to the cooled, supersaturated solution can induce nucleation and promote proper crystal growth.[5]

Problem 2: Recrystallization Yield is Very Low

Symptom: Only a small amount of solid product is recovered after filtration.

Causality: A significant portion of your product is remaining dissolved in the mother liquor. This is usually due to using an excessive amount of solvent or not cooling the solution sufficiently.[5]

Solutions:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the boiling mixture until the solid just disappears.[5]

  • Ensure Thorough Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.[5] The solubility of most compounds decreases significantly at lower temperatures.

  • Check the Mother Liquor: After filtration, concentrate a small sample of the mother liquor. If a significant amount of solid crashes out, it confirms that too much solvent was used or cooling was incomplete. You may be able to recover more product by partially evaporating the solvent from the mother liquor and re-cooling.

Problem 3: Persistent Color in the Final Product

Symptom: The crystals are yellow, brown, or red, even after multiple recrystallization attempts.

Causality: The colored impurities are likely highly conjugated organic molecules, possibly from hydrazine side-reactions or oxidation, that co-crystallize with your product.[3]

Solutions:

  • Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities.[3] Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Boil the mixture for a few minutes, then remove the charcoal via hot filtration through a fluted filter paper or a pad of Celite.

  • Acid-Base Extraction: Since pyrazoles are weakly basic, an acid wash can remove non-basic colored impurities.[2] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The protonated pyrazole will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with 1 M NaOH) to precipitate the pure pyrazole, which can then be extracted back into an organic solvent.[2][3]

Core Experimental Protocols

Solvent Selection Decision Tree

G start Start: Crude Product test_solubility Test solubility in various single solvents (e.g., EtOH, EtOAc, Toluene) start->test_solubility decision1 Soluble in a single solvent when hot AND sparingly soluble when cold? test_solubility->decision1 single_solvent Use Protocol 1: Single-Solvent Recrystallization decision1->single_solvent Yes decision2 Insoluble in all hot solvents OR too soluble in all cold solvents? decision1->decision2 No binary_solvent_path Find a 'Good' Solvent (dissolves when hot) AND a miscible 'Poor' Solvent (insoluble) decision2->binary_solvent_path Yes alt_methods Consider Alternative Methods: - Protocol 3: Acid-Base Extraction - Column Chromatography decision2->alt_methods No suitable pair found binary_solvent Use Protocol 2: Binary-Solvent Recrystallization binary_solvent_path->binary_solvent

Caption: Decision tree for selecting an appropriate recrystallization method.

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole propanehydrazide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and bring the mixture to a rolling boil on a hot plate.[5]

  • Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess.[5]

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals, either by air-drying on the filter or in a desiccator under vacuum.

Protocol 2: Binary (Two-Solvent) Recrystallization
  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (the one in which it is readily soluble).[7]

  • Induce Turbidity: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).[5][7]

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 4 through 8 from the Single-Solvent protocol above. For the washing step (Step 7), use a cold mixture of the two solvents or just the cold "poor" solvent.

Protocol 3: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) and shake the funnel vigorously. Allow the layers to separate.[3]

  • Extraction: Drain the lower aqueous layer (which now contains the protonated pyrazole salt) into a clean flask. Wash the organic layer one more time with the acid solution and combine the aqueous extracts.[3]

  • Basification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The purified pyrazole propanehydrazide should precipitate out.[2]

  • Isolation: Collect the solid by vacuum filtration, or extract it back into an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure to yield the purified product.[3]

Data Summary Table

SolventPolarity IndexBoiling Point (°C)Common Use Case for Pyrazoles
Water10.2100Good anti-solvent for compounds soluble in alcohols.[5]
Methanol5.165A "good" solvent for many polar pyrazole derivatives.[5]
Ethanol4.378Very common, effective single solvent or "good" solvent in a binary pair.[5][6]
Isopropanol3.982Similar to ethanol, sometimes offers better crystal formation.
Acetone5.156Useful "good" solvent with a low boiling point.[5]
Ethyl Acetate4.477Medium polarity solvent, often used with hexanes.[5][8]
Dichloromethane3.140Primarily used for extraction and chromatography due to low boiling point.[3]
Toluene2.4111For less polar pyrazole derivatives.
Hexane/Cyclohexane0.1 / 0.269 / 81Common anti-solvents ("poor" solvents) for medium-to-polar compounds.[5][9]

Note: This table provides general guidance. The optimal solvent for a specific pyrazole propanehydrazide derivative must be determined empirically.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Process for the purification of pyrazoles.
  • A kind of preparation method of pyrazole derivatives.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. RSC Publishing. [Link]

  • 5-p-Tolyl-1-benzyl-3-(4-chlorophenyl)-1H-pyrazole. Organic Syntheses. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for Cross-Coupling with 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals working with the unique substrate, 3-(4-bromo-3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals working with the unique substrate, 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. This substrate presents specific challenges due to its multifunctional nature—possessing a reactive aryl bromide, a potentially coordinating pyrazole ring, and a nucleophilic hydrazide moiety. This guide provides a structured approach to navigate these challenges, with a focus on optimizing palladium catalyst loading.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this substrate.

Q1: What is a reasonable starting catalyst loading for reactions with this substrate? A1: For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a robust starting point.[1][2] For highly efficient and well-understood catalyst systems, such as those employing bulky biarylphosphine ligands, starting at 0.5-1 mol% is often feasible. If the reaction is sluggish or you are coupling with a particularly challenging partner, you may need to begin with a higher loading, up to 5 mol%, to ensure the reaction initiates.[3]

Q2: My reaction has stalled or shows very low conversion. What are the most likely causes? A2: Low conversion with this substrate often points to catalyst deactivation or inhibition. The two primary culprits are:

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species by trace oxygen.[4] Rigorous inert atmosphere techniques are non-negotiable.

  • Substrate-Induced Deactivation: The pyrazole nitrogen atoms and the hydrazide group can coordinate to the palladium center, forming stable, off-cycle complexes that inhibit catalysis.[5][6] This is a critical consideration for this specific molecule.

Other common issues include impure reagents (especially water in solvents or impurities in the amine/boronic acid), suboptimal base or solvent choice, or inefficient generation of the active Pd(0) species from the precatalyst.[5][7]

Q3: I'm observing significant formation of palladium black. How can I prevent this? A3: The formation of palladium black is a visual indicator of catalyst agglomeration and deactivation.[8] This typically occurs when the ligand fails to adequately stabilize the Pd(0) species. Key causes include:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[4] Consider lowering the temperature and extending the reaction time.

  • Inappropriate Ligand: The ligand is crucial for catalyst stability. If the ligand is displaced by the substrate's nitrogen atoms, the unprotected palladium atoms can aggregate. Using bulky, electron-rich ligands can mitigate this.

  • Presence of Oxygen or Water: These impurities can degrade the catalyst and lead to precipitation.[5] Ensure all solvents are anhydrous and thoroughly degassed.

Q4: How do I choose between a Suzuki-Miyaura and a Buchwald-Hartwig reaction with this substrate? A4: The choice depends entirely on the desired bond formation.

  • Use a Suzuki-Miyaura coupling if you intend to form a C-C bond at the C4 position of the pyrazole ring by reacting the aryl bromide with an organoboron reagent.

  • Use a Buchwald-Hartwig amination if you aim to form a C-N bond, using the hydrazide moiety as the nitrogen nucleophile to couple with a different aryl halide. It is important to note that direct arylation on the terminal -NH2 of the hydrazide can be challenging and may require specific conditions to avoid side reactions.

In-Depth Troubleshooting & Optimization

Guide 1: A Systematic Approach to Diagnosing Failed Reactions

When a reaction fails, a structured investigation is more effective than random screening. The following flowchart provides a logical path for troubleshooting.

G start Low or No Product Yield check_inert Is the inert atmosphere rigorous? (Glovebox, Schlenk line, degassed solvents) start->check_inert check_reagents Are all reagents pure and anhydrous? (Substrates, Base, Solvents) check_inert->check_reagents Yes fix_setup Solution: Improve inert technique. Use fresh, degassed solvents. check_inert->fix_setup No observe_pd_black Is Palladium Black observed? check_reagents->observe_pd_black Yes fix_reagents Solution: Purify reagents. Use anhydrous solvents. check_reagents->fix_reagents No check_catalyst Is the catalyst system appropriate? (Precatalyst activation, Ligand stability) analyze_side_products Analyze crude mixture (GC-MS, LC-MS, NMR). What are the major species present? check_catalyst->analyze_side_products observe_pd_black->check_catalyst No temp_too_high Cause: Catalyst Decomposition Solution: Lower temperature, screen ligands for better stability. observe_pd_black->temp_too_high Yes sub_present Unreacted Starting Material? analyze_side_products->sub_present debromination Debrominated Starting Material? sub_present->debromination Yes fix_inactive_catalyst Cause: Inactive Catalyst Solution: Screen different precatalysts/ligands. Increase catalyst loading. sub_present->fix_inactive_catalyst No (Other products) homocoupling Homocoupling Products? debromination->homocoupling No fix_debromination Cause: Proto-dehalogenation Solution: Use a less protic solvent. Ensure base is completely anhydrous. debromination->fix_debromination Yes fix_homocoupling Cause: O₂ presence or fast transmetalation Solution: Improve degassing. Adjust stoichiometry. homocoupling->fix_homocoupling Yes end Consult further literature for specific substrate analogues. homocoupling->end No

Caption: Troubleshooting flowchart for cross-coupling reactions.

Guide 2: Managing Substrate-Induced Catalyst Deactivation

The structure of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is prone to forming stable, catalytically inactive palladium complexes. Both the pyrazole and hydrazide moieties can act as bidentate ligands, effectively sequestering the active catalyst.

Caption: Potential catalyst deactivation pathways via substrate coordination.

Mitigation Strategies:

  • Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos are designed to be sterically demanding.[9] This bulkiness creates a protective sphere around the palladium atom, making it more difficult for the substrate's nitrogen atoms to displace the phosphine ligand and form an inactive complex.

  • Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand (e.g., a 1.2:1 or 1.5:1 L:Pd ratio) can help shift the equilibrium away from substrate coordination and keep more of the palladium in the active, phosphine-ligated state.[7]

  • Employ Well-Defined Precatalysts: Using modern precatalysts (e.g., G3 or G4 palladacycles) ensures the efficient and clean generation of the active L-Pd(0) species.[7] This avoids side reactions that can occur when generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be less reliable.[10]

Data & Protocols

Table 1: Recommended Starting Conditions for Catalyst Optimization

The following table provides validated starting points for screening reactions with 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide.

ParameterSuzuki-Miyaura Coupling (C-C)Buchwald-Hartwig Amination (C-N)
Aryl Halide Substrate (1.0 equiv)Aryl Halide of Choice (1.0 equiv)
Coupling Partner Arylboronic Acid (1.2-1.5 equiv)Substrate (1.2 equiv)
Pd Precatalyst XPhos Pd G3 (1-2 mol%)SPhos Pd G3 (1-3 mol%)
Ligand XPhos (if not using precatalyst)SPhos (if not using precatalyst)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)NaOtBu or K₃PO₄ (1.5-2.0 equiv)
Solvent 1,4-Dioxane/H₂O (10:1) or TolueneToluene or 1,4-Dioxane
Temperature 80-110 °C90-120 °C
Atmosphere Argon or NitrogenArgon or Nitrogen

Note: These are starting points. Optimization is crucial for maximizing yield. The choice of base and solvent can be highly interdependent and substrate-specific.[11][12][13]

Experimental Protocol: Catalyst Loading Screen for Suzuki-Miyaura Coupling

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading. This should be performed using an inert atmosphere glovebox or rigorous Schlenk techniques.

Materials:

  • 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

  • Arylboronic acid of choice

  • XPhos Pd G3 precatalyst

  • Potassium Carbonate (K₂CO₃), finely ground and oven-dried

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Array of reaction vials with stir bars and screw caps

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the arylboronic acid (e.g., 1.5 M in dioxane).

    • Prepare a stock solution of the K₂CO₃ base (e.g., 2.0 M in water).

  • Vial Preparation (in a glovebox):

    • To each of four separate vials, add 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide (e.g., 0.1 mmol, 1.0 equiv).

    • Add the XPhos Pd G3 precatalyst in decreasing amounts to each vial:

      • Vial 1: 2.0 mol% (0.002 mmol)

      • Vial 2: 1.0 mol% (0.001 mmol)

      • Vial 3: 0.5 mol% (0.0005 mmol)

      • Vial 4: 0.1 mol% (0.0001 mmol)

  • Reagent Addition:

    • To each vial, add the arylboronic acid stock solution (e.g., 0.1 mL, 0.15 mmol, 1.5 equiv).

    • Add anhydrous dioxane to bring the final solvent volume to a consistent concentration (e.g., 1.0 mL total volume, resulting in 0.1 M).

    • Add the K₂CO₃ aqueous stock solution (e.g., 0.1 mL, 0.2 mmol, 2.0 equiv).

  • Reaction Execution:

    • Seal the vials tightly.

    • Remove the vial array from the glovebox and place it in a preheated aluminum heating block set to 100 °C.

    • Stir the reactions for a set time (e.g., 12 hours).

  • Analysis:

    • After cooling to room temperature, take an aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or acetonitrile).

    • Analyze by LC-MS or GC-MS to determine the conversion percentage for each catalyst loading.[14][15] This data will reveal the lowest catalyst loading required to achieve maximum conversion, balancing reaction efficiency with cost and ease of purification.

References

  • (2023). Monitoring the reaction progress of biphasic reaction mixtures has long presented a significant challenge... Vapourtec. Available at: [Link]

  • (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Li, G., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Liu, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • PubChem. 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide. Available at: [Link]

  • Rico, R., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Valente, C., et al. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hydrazone Formation with 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stalled kinetics, low yields, or precipitation issues when attempting to synthesize acylhy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stalled kinetics, low yields, or precipitation issues when attempting to synthesize acylhydrazones using 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide .

Because this molecule features an electron-withdrawing acyl group and a highly lipophilic halogenated pyrazole core, its reactivity deviates from standard alkyl hydrazines. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Quantitative Diagnostic Matrix

Before altering your workflow, use this matrix to match your quantitative observations with the underlying chemical root cause.

ParameterSymptomRoot CauseRecommended Action
pH > 6.5 Conversion stalls at ~40-50%Insufficient proton concentration to catalyze the dehydration of the carbinolamine intermediate.Lower apparent pH to 4.5–5.5 using a glacial acetic acid buffer system.
pH < 3.0 No product formation detectedComplete protonation of the hydrazide nitrogen ( pKa​≈3.5 ), eliminating its nucleophilicity.Adjust pH upward using sodium acetate or switch to a non-aqueous solvent.
Solvent Premature precipitationLoss of the hydrazide's primary amine hydrogen-bonding capacity drastically increases the logP of the bromo-pyrazole core.Switch to THF/EtOH (1:1) or supplement the reaction with 10-20% DMSO.
Water Content Reversible equilibriumAccumulation of H2​O byproduct drives the hydrolysis of the newly formed acylhydrazone bond.Incorporate 3Å molecular sieves (100 mg/mmol) or utilize a Dean-Stark apparatus.
Frequently Asked Questions & Troubleshooting Logic
Q1: I am using a large excess of ketone, but the reaction stalls at 50% conversion. Why isn't Le Chatelier's principle pushing this to completion?

A: You are likely hitting a kinetic bottleneck rather than a thermodynamic equilibrium. The formation of an acylhydrazone is a two-step process: nucleophilic attack to form a tetrahedral carbinolamine, followed by dehydration to form the C=N double bond. At neutral or basic pH, the dehydration step is rate-limiting because the hydroxyl group is a poor leaving group. Without sufficient protons to protonate the hydroxyl into water, the intermediate simply reverts back to the starting materials . You must lower the pH to the optimal window of 4.5–5.5 to accelerate dehydration without fully protonating your nucleophile.

Q2: My target aldehyde is acid-sensitive and degrades at pH 4.5. How can I accelerate the reaction at neutral pH?

A: You should utilize nucleophilic catalysis via aniline. Acylhydrazides like 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide are relatively weak nucleophiles due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl. Aniline, however, rapidly attacks the aldehyde to form a highly electrophilic protonated Schiff base. Your acylhydrazide then undergoes a fast transimination reaction with this Schiff base, bypassing the slow carbinolamine dehydration step entirely .

AnilineCatalysis Aldehyde Aldehyde/Ketone SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline (Catalyst) Product Acylhydrazone Product + Regenerated Aniline SchiffBase->Product + Hydrazide (Fast Transimination) Hydrazide 3-(4-bromo-3-methyl-1H- pyrazol-1-yl)propanehydrazide Product->Aniline Catalyst Recycling

Mechanism of aniline-catalyzed acylhydrazone transimination bypassing the slow dehydration step.

Q3: The reaction mixture turns cloudy after 30 minutes, and LC-MS shows the reaction has stopped. What is happening?

A: This is a classic solubility failure. The 4-bromo-3-methyl-1H-pyrazole moiety is highly lipophilic. While the starting propanehydrazide is somewhat soluble in polar solvents due to the primary amine, the resulting acylhydrazone loses this hydrogen-bonding capability. The product precipitates out of solution, effectively removing itself from the reaction mixture and trapping unreacted starting materials in the solid matrix. You must switch to a solvent system with higher lipophilic solubilizing power, such as a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol, or add 20% DMSO to your aqueous buffers.

TroubleshootingTree Start Incomplete Hydrazone Formation CheckPH Check Reaction Apparent pH Start->CheckPH PHHigh pH > 6.0 (Dehydration Limited) CheckPH->PHHigh PHLow pH < 3.0 (Hydrazide Protonated) CheckPH->PHLow PHOpt pH 4.5 - 5.5 (Optimal) CheckPH->PHOpt AdjustAcid Add Acetic Acid or use Aniline Catalyst PHHigh->AdjustAcid AdjustBase Buffer to pH 4.5-5.5 PHLow->AdjustBase CheckSol Check Visual Solubility PHOpt->CheckSol Precipitation Precipitate Observed CheckSol->Precipitation Soluble Homogeneous Solution CheckSol->Soluble ChangeSolvent Switch to EtOH/THF or add 20% DMSO Precipitation->ChangeSolvent CheckEq Equilibrium Reached? Soluble->CheckEq RemoveWater Add 3Å Molecular Sieves or use Dean-Stark CheckEq->RemoveWater

Diagnostic logic tree for isolating the root cause of incomplete acylhydrazone formation.

Validated Experimental Protocols
Protocol A: Standard Acid-Catalyzed Formation (For robust, non-sensitive carbonyls)

This protocol utilizes physical water scavenging to drive the thermodynamic equilibrium, combined with mild acid catalysis to overcome the kinetic dehydration barrier.

  • Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar. Flush with inert gas (Nitrogen or Argon).

  • Solvation: Dissolve 1.0 equivalent of your target aldehyde/ketone and 1.1 equivalents of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide in anhydrous Ethanol (0.2 M concentration). If the mixture is not completely homogeneous, add anhydrous THF dropwise until clear.

  • Catalysis: Add 0.1 equivalents of glacial acetic acid.

  • Water Scavenging: Add freshly activated 3Å molecular sieves (approximately 100 mg per mmol of substrate). Self-Validation Step: Ensure sieves were activated at 300°C under vacuum for 3 hours prior to use; inactive sieves will act as a surface for premature precipitation rather than water scavengers.

  • Reaction: Heat to 60°C under reflux for 4–6 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the carbonyl peak (typically monitored at 210-254 nm depending on conjugation) is consumed.

  • Workup: Filter the mixture hot through a pad of Celite to remove the molecular sieves. Concentrate the filtrate in vacuo and purify via flash chromatography or recrystallization.

Protocol B: Aniline-Catalyzed Biphasic Formation (For acid-sensitive or sterically hindered substrates)

This protocol bypasses the need for high heat or acidic dehydration by utilizing nucleophilic transimination, maintaining a mild pH.

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer adjusted to pH 5.5.

  • Solvation: Dissolve 1.0 equivalent of the carbonyl compound in a mixture of 80% Buffer and 20% DMSO (to maintain the solubility of the pyrazole core).

  • Catalyst Addition: Add aniline to achieve a final concentration of 50 mM in the reaction mixture. Allow to stir for 15 minutes to allow the Schiff base to pre-form.

  • Hydrazide Addition: Add 1.2 equivalents of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup & Validation: Extract the aqueous mixture 3x with Ethyl Acetate. Self-Validation Step: Wash the combined organic layers twice with 1M HCl. This is critical to protonate and partition the aniline catalyst and any unreacted hydrazide into the aqueous waste. Dry the organic layer over Na2​SO4​ , filter, and concentrate.

References
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. URL:[Link]

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602-15603. URL:[Link]

Optimization

Minimizing side reactions during the bromination of 3-methyl-1H-pyrazole derivatives

Welcome to the Technical Support Center for the halogenation of pyrazole derivatives. For drug development professionals and synthetic chemists, 3-methyl-1H-pyrazole is a privileged scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the halogenation of pyrazole derivatives. For drug development professionals and synthetic chemists, 3-methyl-1H-pyrazole is a privileged scaffold. However, functionalizing this heterocycle presents a strict regioselectivity challenge: directing bromination exclusively to the C4 position while suppressing radical side-chain bromination at the C3-methyl group and avoiding over-bromination[1].

This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality: Ring vs. Side-Chain Bromination

To minimize side reactions, one must understand the competing electronic pathways governing pyrazole reactivity.

The pyrazole ring contains two nitrogen atoms (pyrrole-like N1 and pyridine-like N2). The delocalization of the N1 lone pair enriches the electron density of the ring, with the highest highest occupied molecular orbital (HOMO) coefficient residing at the C4 position. Consequently, Electrophilic Aromatic Substitution (EAS) naturally favors C4[1].

However, the C3-methyl group possesses benzylic/allylic character. Under conditions that promote homolytic cleavage (e.g., non-polar solvents, heat, or UV light), brominating agents like N-Bromosuccinimide (NBS) or Br₂ generate bromine radicals. These radicals rapidly abstract a hydrogen atom from the C3-methyl group, initiating a radical chain reaction that leads to 3-(bromomethyl)-1H-pyrazole and other polybrominated side products[2].

By deliberately manipulating the solvent dielectric constant and thermal energy, chemists can completely shut down the radical pathway and force the reaction through the ionic EAS mechanism.

Pathway SM 3-Methyl-1H-pyrazole Ionic Ionic Pathway (Polar Solvent, Dark) SM->Ionic NBS / DMF Radical Radical Pathway (Non-polar, Light/Heat) SM->Radical NBS / CCl4 Target 4-Bromo-3-methyl-1H-pyrazole (Target: C4 Substitution) Ionic->Target EAS Mechanism Side 3-(Bromomethyl)-1H-pyrazole (Side Product) Radical->Side Radical Substitution

Mechanistic divergence in the bromination of 3-methyl-1H-pyrazole based on reaction conditions.

Quantitative Data: Reaction Condition Matrix

The following table summarizes how experimental variables dictate the product distribution during the bromination of 3-methyl-1H-pyrazole[1][2][3].

ReagentSolventTemperaturePrimary MechanismC4-Bromination YieldSide-Chain BrominationPolybromination Risk
NBS (1.05 eq) DMF0 °C to RTIonic (EAS)>90% <1%Low
NBS (1.05 eq) CCl₄Reflux + LightRadical<10%>80% High
Br₂ (1.00 eq) H₂ORTIonic (EAS)~85%<2%Moderate
NBS (1.05 eq) DMF (Flow)70 °CIonic (EAS)70–80%<1%Low
NaBr / e⁻ H₂ORT (Electrolysis)Ionic (EAS)~70%<1%Low

Troubleshooting & FAQs

Q1: My LC-MS shows a significant amount of M+1 corresponding to 3-(bromomethyl)-1H-pyrazole. How do I stop this side reaction? A: Side-chain bromination is a radical process. To suppress it:

  • Switch Solvents: Abandon non-polar solvents (like CCl₄ or CHCl₃) and switch to highly polar, aprotic solvents like DMF or Acetonitrile, which stabilize the ionic intermediate required for C4 substitution[3].

  • Exclude Light: Wrap your reaction flask in aluminum foil. Ambient laboratory lighting is sufficient to initiate the homolytic cleavage of NBS.

  • Lower Temperature: Initiate the addition of the brominating agent at 0 °C to reduce the kinetic energy available for radical initiation.

Q2: I am observing a mixture of mono- and di-brominated pyrazoles. How can I improve regioselectivity? A: Polybromination (e.g., 3,4-dibromo-5-methyl-1H-pyrazole) occurs when the local concentration of the brominating agent is too high, or stoichiometric control is poor[1].

  • Solution: Strictly limit NBS to 1.02–1.05 equivalents. Add the NBS as a solution (e.g., dissolved in DMF) dropwise over 30–60 minutes rather than as a solid portion. This keeps the steady-state concentration of electrophilic bromine low, favoring the most reactive site (C4) exclusively.

Q3: The reaction exotherm is difficult to control upon scale-up, leading to impurity formation. What are my options? A: Batch bromination of electron-rich heterocycles is highly exothermic. If cooling capacity is limited at the kilo-lab scale, transition to a Continuous Flow Reactor . Flow microreactors offer superior heat dissipation due to their high surface-area-to-volume ratio. Studies have shown that bromination of 3-methylpyrazole using NBS in DMF in a continuous flow setup at 70 °C with a 30-second residence time yields high-purity C4-bromo products at 60 g/h without the thermal runaway seen in batch[4].

Troubleshooting Start Impurity Detected via LC-MS Q1 Is it side-chain bromination? Start->Q1 S1 Switch to DMF/H2O. Exclude light. Q1->S1 Yes Q2 Is it polybromination? Q1->Q2 No S2 Control NBS equivalents. Add dropwise at 0 °C. Q2->S2 Yes Q3 Is the reaction stalling? Q2->Q3 No S3 Verify NBS active bromine. Optimize mixing. Q3->S3 Yes

Troubleshooting workflow for pyrazole bromination side reactions.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . You must not proceed to the next phase of the reaction until the built-in validation criteria are met.

Protocol A: Regioselective Batch Synthesis of 4-Bromo-3-methyl-1H-pyrazole

Objective: Maximize C4-bromination while suppressing radical side-chain bromination.

Materials:

  • 3-Methyl-1H-pyrazole (1.0 eq, 100 mmol)

  • N-Bromosuccinimide (NBS) (1.05 eq, 105 mmol) - Must be recrystallized from water to remove Br₂ impurities prior to use.

  • Anhydrous N,N-Dimethylformamide (DMF) (150 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 500 mL 3-neck round-bottom flask with 3-methyl-1H-pyrazole and 100 mL of anhydrous DMF. Wrap the flask entirely in aluminum foil to exclude ambient light.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.

  • Controlled Addition: Dissolve NBS in 50 mL of DMF. Using an addition funnel, add the NBS solution dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Phase: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Validation Check (In-Process Control): Remove a 50 µL aliquot. Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) and extract with ethyl acetate. Analyze the organic layer via LC-MS.

    • System Validation: The reaction is validated as complete if the ratio of 4-bromo-3-methyl-1H-pyrazole to starting material is >98:2, and polybrominated species are <2%. If starting material >2%, add an additional 0.02 eq of NBS and stir for 30 minutes.

  • Quenching & Workup: Once validated, pour the reaction mixture into 500 mL of ice-cold 5% aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic bromine (preventing late-stage radical reactions during workup).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Continuous Flow Bromination for Scale-Up

Objective: Safely scale up bromination while maintaining strict thermal control to prevent polybromination[4].

System Setup:

  • Reagent Stream A: 3-methyl-1H-pyrazole (2.0 M in DMF).

  • Reagent Stream B: NBS (2.1 M in DMF).

  • Reactor: Microfluidic chip or PFA tubing reactor (e.g., 5 mL internal volume) immersed in a thermal bath set to 70 °C.

Step-by-Step Methodology:

  • Priming: Prime the continuous flow system with pure DMF to establish steady-state hydrodynamics.

  • Flow Initiation: Pump Stream A and Stream B at equal flow rates (e.g., 5 mL/min each) into a T-mixer.

  • Residence Time Control: The combined stream enters the 5 mL reactor loop. At a combined flow rate of 10 mL/min, the residence time is exactly 30 seconds.

  • Validation Check (Steady-State Verification): Collect the output for the first 2 minutes and discard (equilibration volume). Collect a sample at minute 3 and analyze via HPLC.

    • System Validation: Ensure the conversion is >95% and the temperature of the reactor bath remains stable at 70 °C ± 2 °C.

  • Continuous Collection: Direct the validated output stream directly into a stirred quench vessel containing 10% aqueous Na₂S₂O₃.

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles Chemical Reviews URL
  • Academia.
  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide vs. 4-Chloro Analog

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary Bifunctional building blocks are the cornerstone of modern modular dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

Bifunctional building blocks are the cornerstone of modern modular drug discovery. The scaffolds 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide and its 4-chloro analog represent highly versatile intermediates containing a nucleophilic propanehydrazide tail and a halogenated pyrazole head. While both molecules exhibit nearly identical reactivity at the hydrazide terminus, the identity of the C4-halogen (bromine vs. chlorine) dictates a profound divergence in their orthogonal reactivity profiles.

This guide objectively compares the physicochemical properties, condensation kinetics, and cross-coupling potential of these two analogs, providing self-validating experimental protocols to leverage their distinct chemical behaviors.

Structural & Electronic Profiling

The primary differentiator between these two analogs is the atomic radius, electronegativity, and bond dissociation energy (BDE) of the C4-halogen. While the halogen exerts a slight inductive pull (-I effect) on the pyrazole ring, the insulating ethylene linker (-CH₂-CH₂-) effectively shields the terminal hydrazide from these electronic variations.

Table 1: Quantitative Physicochemical Comparison
Property / Parameter4-Bromo Analog4-Chloro AnalogMechanistic Implication
C4–Halogen BDE ~280 kJ/mol~327 kJ/molC-Br is highly susceptible to Pd(0) oxidative addition; C-Cl acts as a stable metabolic block[1].
Electronegativity (Pauling) 2.963.16Chloro analog has a slightly more electron-deficient pyrazole core.
Van der Waals Radius 1.85 Å1.75 ÅBromo analog presents higher steric bulk at the C4 position.
Hydrazide Nucleophilicity HighHighInductive effects are insulated; identical condensation kinetics.
Suzuki-Miyaura Reactivity Excellent (Standard Pd)Poor (Requires specialized ligands)Enables divergent late-stage functionalization strategies[2].

Comparative Reactivity: The Hydrazide Terminus

The propanehydrazide moiety is a classic bis-nucleophile. Because the C4-halogen's inductive effect is attenuated by the alkyl chain, both the bromo and chloro analogs exhibit equivalent kinetics when reacting with electrophiles such as aldehydes, ketones, or isothiocyanates.

Protocol A: Self-Validating Hydrazone Formation

This protocol validates the nucleophilic integrity of the hydrazide tail. The reaction proceeds smoothly for both analogs, yielding highly crystalline products.

Causality & Logic: The terminal nitrogen (N') of the hydrazide is the most sterically accessible and nucleophilic center. The addition of catalytic acetic acid protonates the target carbonyl oxygen, increasing its electrophilicity and accelerating the rate-limiting nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the selected propanehydrazide (bromo or chloro analog) in 10 mL of anhydrous ethanol.

  • Activation: Add 1.05 mmol of benzaldehyde, followed by 2 drops of glacial acetic acid (catalytic).

  • Condensation: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 2-3 hours. Monitor via TLC (Dichloromethane:Methanol 9:1) until the starting hydrazide is consumed.

  • Isolation: Allow the reaction to cool to room temperature. The target N-benzylidene hydrazone will precipitate as a white/pale yellow solid.

  • Purification: Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol, and dry under high vacuum. Expected yield: 85-92% for both analogs.

Orthogonal Reactivity: The Pyrazole Core

The critical divergence between these analogs lies in their capacity for transition-metal-catalyzed cross-coupling[1]. The 4-bromo analog is a prime candidate for late-stage Suzuki-Miyaura, Heck, or Sonogashira couplings. The weaker C-Br bond readily undergoes oxidative addition with standard palladium(0) catalysts.

Conversely, the 4-chloro analog is highly resistant to standard palladium catalysis due to the high activation energy required to cleave the C-Cl bond[2]. It is typically utilized when the halogen is intended to remain in the final Active Pharmaceutical Ingredient (API) as a lipophilic bioisostere or metabolic block.

ReactivityProfile Core Pyrazol-1-yl Propanehydrazide Bromo 4-Bromo Analog Core->Bromo C4-Br Chloro 4-Chloro Analog Core->Chloro C4-Cl Hydrazone Hydrazone Formation (Identical Kinetics) Bromo->Hydrazone Aldehyde/Ketone Suzuki Suzuki-Miyaura Cross-Coupling Bromo->Suzuki Pd Catalyst, Ar-B(OH)2 Chloro->Hydrazone Aldehyde/Ketone Inert Inert / Stable (Metabolic Block) Chloro->Inert Standard Pd Conditions

Divergent synthetic pathways based on C4-halogen substitution.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

This protocol validates the differential reactivity of the pyrazole core. When subjected to these conditions, the bromo analog will achieve >95% conversion, while the chloro analog will be recovered unreacted.

Causality & Logic: Pd(dppf)Cl₂ is a robust catalyst for C-Br oxidative addition but lacks the electron-richness required to insert into the stronger C-Cl bond. The biphasic solvent system (Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is essential for the transmetalation step.

Step-by-Step Methodology:

  • Setup: To a 20 mL microwave vial, add 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide (0.5 mmol), phenylboronic acid (0.6 mmol, 1.2 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Solvation & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of deionized water. Seal the vial and degas by sparging with nitrogen for 5 minutes.

  • Coupling: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with 10 mL of ethyl acetate, and wash with water (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

  • Validation: If the 4-chloro analog is subjected to this exact protocol, TLC and LC-MS will show quantitative recovery of the starting material.

Mechanistic Causality: Why the Halogen Matters

The failure of the 4-chloro analog to react under standard Suzuki conditions is rooted in molecular orbital theory. Oxidative addition requires the Pd(0) d-orbitals to donate electron density into the σ* antibonding orbital of the carbon-halogen bond. The C-Cl σ* orbital is significantly higher in energy than the C-Br σ* orbital, creating a kinetic barrier that standard phosphine ligands cannot overcome[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Br_Path C-Br Bond Cleavage (~280 kJ/mol) OxAdd->Br_Path 4-Bromo Analog Cl_Path C-Cl Bond Cleavage (~327 kJ/mol) OxAdd->Cl_Path 4-Chloro Analog PdII_Br Pd(II)-Aryl Complex (Proceeds to Product) Br_Path->PdII_Br Fast Kinetics Stall Reaction Stalls (Starting Material Recovered) Cl_Path->Stall High Activation Energy

Mechanistic divergence during the rate-limiting oxidative addition step.

To force the 4-chloro analog to react, one must employ highly electron-rich, sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos or SPhos) which artificially raise the energy of the Pd(0) d-orbitals, thereby facilitating insertion into the C-Cl bond[2].

References

  • Guzman, S. M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 11951-11966. Retrieved from:[Link][1]

  • Kinzel, T., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(1), 63-66. Retrieved from:[Link][2]

Sources

Comparative

Benchmarking Antimicrobial Efficacy: A Comparative Analysis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide Derivatives

For Immediate Release In the global effort to combat the growing threat of antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities with potent and broad-spectrum antimicrob...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the global effort to combat the growing threat of antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities with potent and broad-spectrum antimicrobial activity. Among the promising candidates, pyrazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[1][2] This guide presents a comprehensive comparative analysis of the antimicrobial performance of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide derivatives against established clinical pathogens, benchmarked against standard-of-care antibiotics.

The core structure, featuring a 4-bromo-3-methyl-1H-pyrazole moiety linked to a propanehydrazide side chain, offers a unique scaffold for chemical modification to optimize antimicrobial potency and spectrum. The presence of the pyrazole ring is a key pharmacophore in numerous biologically active compounds.[3][4] The hydrazide group also contributes significantly to the biological profile of molecules, with several hydrazide-hydrazone derivatives exhibiting notable antimicrobial effects.[5]

Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. While specific MIC data for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is not extensively available in the public domain, we can extrapolate and compare the potential activity based on published data for structurally similar pyrazole-hydrazide derivatives. This comparative analysis is benchmarked against the widely used antibiotics, ciprofloxacin (antibacterial) and fluconazole (antifungal).

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazole-Hydrazide Derivatives and Ciprofloxacin

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Pyrazole-Hydrazide Derivatives (Analogues)0.78 - 128[6][7]16 - >128[6][8]
Ciprofloxacin0.25 - 0.5[9]0.013 - 0.25[10]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Pyrazole-Hydrazide Derivatives and Fluconazole

Compound/DrugCandida albicans
Pyrazole-Hydrazide Derivatives (Analogues)2.9 - >128[11][12]
Fluconazole0.25 - 8[13][14]

Note: The MIC values for pyrazole-hydrazide derivatives are presented as a range based on published data for various analogues to provide a representative comparison.

Elucidating the Mechanism of Action: A Look into Pyrazole's Antimicrobial Strategy

The antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms of action is the inhibition of DNA gyrase.[1] DNA gyrase is a crucial enzyme in bacteria responsible for supercoiling DNA, a process vital for DNA replication and repair. By inhibiting this enzyme, pyrazole derivatives can effectively halt bacterial proliferation.

Mechanism of Action cluster_bacterium Bacterial Cell Pyrazole Pyrazole Derivative DNA_Gyrase DNA Gyrase Pyrazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of DNA gyrase by pyrazole derivatives disrupts essential bacterial processes.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing methodologies are paramount. The broth microdilution method is a widely accepted and commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method for MIC Determination

This method involves a serial dilution of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is subsequently inoculated with a standardized suspension of the target microorganism. The plates are then incubated under controlled conditions, typically for 18-24 hours for bacteria and 24-48 hours for fungi. The MIC is visually determined as the lowest concentration of the compound that shows no visible growth of the microorganism.

Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare two-fold serial dilutions of test compound in broth Start->Prepare_Dilutions Inoculate Inoculate each well with a standardized microbial suspension Prepare_Dilutions->Inoculate Incubate Incubate plates at optimal temperature and duration Inoculate->Incubate Read_Results Visually inspect for microbial growth Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of the 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide scaffold is influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous pyrazole derivatives have revealed several key insights:

  • Halogen Substitution: The presence of a bromine atom at the 4-position of the pyrazole ring is often associated with enhanced antimicrobial activity. Halogens can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[15]

  • Methyl Group: The methyl group at the 3-position of the pyrazole ring can influence the molecule's steric and electronic properties, which in turn can affect its binding to the target site.

  • Hydrazide Moiety: The propanehydrazide side chain at the 1-position of the pyrazole ring is a critical component for antimicrobial activity. The hydrazide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Modifications of this side chain, such as the formation of hydrazones, have been shown to significantly impact the antimicrobial spectrum and potency.[16]

Conclusion and Future Directions

The available evidence strongly suggests that 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide derivatives represent a promising class of antimicrobial agents. While direct experimental data for the lead compound is limited, the analysis of structurally related pyrazole-hydrazides indicates the potential for potent and broad-spectrum activity. The proposed mechanism of action, involving the inhibition of DNA gyrase, offers a validated target for antibacterial drug development.

Future research should focus on the synthesis and comprehensive antimicrobial evaluation of a library of derivatives based on this scaffold. In-depth studies are required to elucidate the precise mechanism of action and to perform toxicological assessments to ensure their safety for potential therapeutic applications. The continued exploration of this chemical space is a critical step forward in the urgent quest for new and effective treatments to combat the global challenge of antimicrobial resistance.

Sources

Validation

Comparing steric hindrance effects in 4-bromo vs 4-unsubstituted pyrazole hydrazides

An In-Depth Comparative Guide to the Steric Hindrance Effects in 4-Bromo vs. 4-Unsubstituted Pyrazole Hydrazides In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of mol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Steric Hindrance Effects in 4-Bromo vs. 4-Unsubstituted Pyrazole Hydrazides

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design, lauded for its versatile biological activities.[1][2][3] The strategic functionalization of the pyrazole ring is a critical exercise in modulating a compound's pharmacokinetic and pharmacodynamic profile. Among the various positions on the pyrazole ring, the C4 position offers a unique vector for modification that can significantly influence the molecule's interaction with its biological target. This guide provides a detailed, evidence-based comparison of the steric effects introduced by a bromine atom at the 4-position of a pyrazole hydrazide versus its unsubstituted counterpart. Through an examination of synthetic methodologies, crystallographic data, and computational analysis, we will elucidate the profound impact of this single atomic substitution.

The Concept of Steric Hindrance in Drug Design

Steric hindrance is a phenomenon resulting from the spatial arrangement of atoms within a molecule.[4] Bulky substituents can impede reaction pathways or restrict the conformational flexibility of a molecule, thereby influencing its ability to bind to a receptor's active site.[5] In the context of pyrazole hydrazides, which are of interest for their potential as enzyme inhibitors and therapeutic agents, understanding and controlling steric hindrance is paramount for rational drug design.[6][7] The introduction of a bromine atom, with its significantly larger van der Waals radius compared to hydrogen, is a classic strategy to introduce a specific steric impediment.

Synthesis of 4-Bromo and 4-Unsubstituted Pyrazole Hydrazides

The synthesis of these two classes of compounds follows a logical and well-established chemical pathway, beginning with the construction of the pyrazole core, followed by functionalization to introduce the hydrazide moiety.

General Synthetic Workflow

The overall synthetic strategy involves a multi-step process that is adaptable for both the brominated and unsubstituted series. The key steps include the formation of a 1,3-dicarbonyl compound, cyclization with hydrazine to form the pyrazole ring, and subsequent conversion of a carboxylate group to the desired hydrazide.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazide Formation A 1,3-Diketone C Pyrazole Carboxylate A->C Cyclocondensation B Hydrazine B->C D Pyrazole Carboxylate F Pyrazole Hydrazide D->F Hydrazinolysis E Hydrazine Hydrate E->F

Sources

Comparative

Validating the biological efficacy of synthesized pyrazole-hydrazone hybrid compounds

Validating the Biological Efficacy of Pyrazole-Hydrazone Hybrids: A Comparative Guide The pyrazole-hydrazone hybrid scaffold is a privileged structure in modern medicinal chemistry. The pyrazole ring offers robust hydrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Efficacy of Pyrazole-Hydrazone Hybrids: A Comparative Guide

The pyrazole-hydrazone hybrid scaffold is a privileged structure in modern medicinal chemistry. The pyrazole ring offers robust hydrogen-bonding capabilities and metabolic stability, while the hydrazone linkage provides conformational flexibility and acts as a vital pharmacophore for target binding[1]. By combining these moieties, researchers can synthesize potent molecules capable of dual-action functionality, primarily serving as targeted anticancer and broad-spectrum antimicrobial agents[1][2].

This guide objectively compares the biological performance of recently synthesized pyrazole-hydrazone hybrids against established clinical standards and details the self-validating experimental protocols required to rigorously benchmark these compounds.

Mechanistic Overview

The biological efficacy of these hybrids stems from their ability to selectively inhibit critical enzymes in both eukaryotic and prokaryotic systems. In oncology, they frequently target receptor tyrosine kinases (like EGFR) or cyclin-dependent kinases (CDKs) to induce apoptosis[3]. In microbiology, they disrupt bacterial proliferation by inhibiting Methionine aminopeptidases (MetAPs) or DNA gyrase[1][4].

MechanisticPathway cluster_cancer Anticancer Mechanism cluster_microbe Antimicrobial Mechanism PH Pyrazole-Hydrazone Hybrid Compounds EGFR EGFR / CDK2 Inhibition PH->EGFR MetAP MetAP / DNA Gyrase Inhibition PH->MetAP Apop Apoptosis Induction (Caspase 8/9) EGFR->Apop Lysis Bacterial Growth Halt / Cell Lysis MetAP->Lysis

Mechanistic pathways of pyrazole-hydrazone hybrids targeting cancer and bacterial cells.

Comparative Efficacy: Hybrids vs. Clinical Standards

To establish the therapeutic viability of novel pyrazole-hydrazone hybrids, their efficacy must be quantified against well-known clinical reference drugs. The tables below summarize recent experimental data comparing synthesized hybrids to standard agents like Doxorubicin, Erlotinib, Cisplatin, and Ciprofloxacin.

Table 1: In Vitro Anticancer Efficacy (IC₅₀ Values)

Synthesized Compound Target Cell Line Hybrid IC₅₀ Value Reference Standard Standard IC₅₀ Value
Compound 5c [3] A549 (Lung Cancer) 59.91 µg/mL Erlotinib 57.23 µg/mL
Compound 15 [5] MCF-7 (Breast Cancer) 27.70 µM Cisplatin 18.01 µM

| Compound CF-6 [2] | A549 (Lung Cancer) | 12.5 µM | Doxorubicin | 0.3 µM |

Table 2: Antimicrobial Susceptibility (MIC Values)

Synthesized Compound Bacterial Strain Hybrid MIC Value Reference Standard Standard MIC Value
Compound PS9 [4] P. aeruginosa 8 µg/mL Ciprofloxacin < 1 µg/mL
Compound 4b [5] E. coli 3.9 µg/mL Ciprofloxacin 2–6 µg/mL

| Pyrazole-triazole [1] | S. aureus | 2–8 µg/mL | Ciprofloxacin | 2–6 µg/mL |

Data Interpretation: While certain hybrids (such as Compound CF-6) display moderate anticancer activity that is yet to surpass highly potent standards like Doxorubicin[2], specific antimicrobial derivatives (e.g., Compound 4b and Pyrazole-triazole hydrazides) demonstrate MIC values that rival or even exceed the efficacy of Ciprofloxacin against resistant bacterial strains[1][5].

Self-Validating Experimental Protocols

To generate the comparative data shown above, laboratories must employ rigorous, self-validating methodologies. The following protocols ensure that the observed biological effects are genuinely caused by the synthesized compounds and not by experimental artifacts.

ValidationWorkflow Syn Compound Synthesis & Characterization MTT Cytotoxicity (MTT Assay) vs. Doxorubicin Syn->MTT MIC Broth Microdilution (MIC) vs. Ciprofloxacin Syn->MIC Select Hit Selection (High SI, Low MIC) MTT->Select MIC->Select Mech Mechanistic Validation (Enzyme Assays & Docking) Select->Mech

Experimental workflow for validating the biological efficacy of synthesized hybrids.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

The MTT assay is the gold standard for initial cytotoxicity screening[2].

  • Causality behind the method: The assay relies on the reduction of the yellow tetrazolium dye (MTT) to an insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductases (primarily mitochondrial succinate dehydrogenase)[2]. Because this biochemical conversion only occurs in metabolically active cells, the intensity of the purple color serves as a direct, quantifiable proxy for cell viability.

Step-by-Step Methodology:

  • Seeding: Plate target cells (e.g., A549 or MCF-7) at 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Treatment & Self-Validating Controls: Treat the cells with serial dilutions of the synthesized pyrazole-hydrazone compounds. To ensure the system is self-validating, you must include:

    • Media Blank: Wells containing media and MTT only (no cells). This accounts for and subtracts background noise caused by the spontaneous reduction of the dye by media components.

    • Vehicle Control: Cells treated with the maximum concentration of the solvent used (e.g., 0.1% DMSO). This proves that any observed cell death is due to the compound, not the solvent.

    • Positive Control: Cells treated with a known standard (e.g., Doxorubicin or Erlotinib) to confirm the assay's sensitivity to apoptotic agents[2][3].

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the hybrids against ESKAPE pathogens[4].

  • Causality behind the method: Serial twofold dilutions expose the bacterial population to a precise gradient of chemical stress. The addition of resazurin (Alamar Blue) acts as a redox indicator. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This allows for an objective visual and fluorometric confirmation of bacterial viability, removing the ambiguity of visually checking for turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute to achieve a final testing concentration of 5×105 CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: Prepare twofold serial dilutions of the pyrazole-hydrazone hybrids (e.g., from 128 µg/mL down to 0.25 µg/mL) in a 96-well microtiter plate.

  • Inoculation & Self-Validating Controls: Add the bacterial suspension to the test wells. The assay's integrity relies on the following controls:

    • Sterility Control: Uninoculated broth to verify aseptic technique and ensure the media is not contaminated.

    • Growth Control: Inoculated broth without the test compound to confirm baseline bacterial viability and optimal growth conditions.

    • Reference Standard: Wells treated with Ciprofloxacin to benchmark the strain's susceptibility against established CLSI (Clinical and Laboratory Standards Institute) guidelines[1][4].

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Indicator Addition: Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2–4 hours.

  • Observation: The MIC is recorded as the lowest concentration of the compound that successfully prevents the color change from blue to pink.

References

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH Source: nih.gov URL:[Link]

  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles Source: rjptonline.org URL:[Link]

  • Synthesis, molecular docking, and evaluation in vitro antitumor activity of new pyrazole-hydrazone compounds Source: researchgate.net URL:[Link]

  • Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - MDPI Source: mdpi.com URL:[Link]

  • Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives Source: researchgate.net URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide proper disposal procedures

As drug development professionals and researchers pushing the boundaries of medicinal chemistry, we frequently synthesize complex heterocycles. The compound 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers pushing the boundaries of medicinal chemistry, we frequently synthesize complex heterocycles. The compound 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide presents a fascinating dual-challenge in laboratory waste management: it combines a halogenated pyrazole core with a reactive hydrazide functional group.

Proper disposal is not merely a regulatory checkbox; it is a critical, self-validating system that ensures laboratory safety, environmental stewardship, and operational cost-efficiency. Below is the comprehensive, step-by-step operational plan for managing this chemical.

Mechanistic Hazard Profiling

To design an effective disposal protocol, we must first understand the structural causality behind the compound's hazards:

  • The Halogenated Core (Bromine): The presence of the bromine atom dictates that this compound must be strictly classified as Halogenated Organic Waste . When incinerated, halogenated compounds require specialized, high-temperature scrubbers to prevent the emission of toxic brominated dioxins and furans. Commingling this compound with standard non-halogenated organic waste contaminates the entire carboy, exponentially increasing disposal costs (often by a factor of three)[1].

  • The Hydrazide Moiety (-NH-NH₂): Hydrazides are potent reducing agents. If mixed with strong oxidizers or heavy metal waste, they can undergo rapid exothermic decomposition, potentially over-pressurizing the waste container. Trace amounts require oxidative quenching prior to disposal[2].

Quantitative Parameters for Waste Management

The following table summarizes the critical operational limits and their mechanistic rationales for managing this specific chemical profile.

ParameterOperational Limit / SpecificationMechanistic Rationale
Waste Segregation Cost ~3x higher for HalogenatedRequires specialized high-temperature incineration to prevent brominated dioxin formation[1].
Quenching Agent 5% NaOCl (Sodium Hypochlorite)Oxidatively cleaves the hydrazide N-N bond, releasing N₂ gas and neutralizing reactivity[2].
Optimal Quenching pH 5.5 to 9.5Prevents acid-catalyzed decomposition and avoids the release of toxic Cl₂ gas[3].
Container Material High-Density Polyethylene (HDPE)Prevents corrosion from trace HBr generated by halogenated solvent dissociation[4].
SAA Volume Limit ≤ 55 Gallons (Total Waste)Complies with EPA RCRA regulations for laboratory Satellite Accumulation Areas[3].

Standard Operating Procedure: Disposal and Trace Deactivation

Phase 1: Trace Quenching (For Spills and Glassware Rinses)

Do not dispose of active hydrazides down the drain. For residual compound in reaction flasks or minor bench spills, a chemical deactivation step is required to build a self-validating safety loop.

  • PPE Selection: Don Viton or thick-cut nitrile gloves, safety goggles, and a lab coat. Standard thin nitrile offers poor permeation resistance to many halogenated solutions and should be double-gloved if Viton is unavailable[4].

  • Oxidative Cleavage: Add a 5% aqueous solution of sodium hypochlorite (NaOCl) to the residual chemical[2].

    • Causality: The hypochlorite oxidizes the reactive hydrazide group, cleaving the N-N bond to release inert nitrogen gas. This neutralizes the acute reactivity hazard before the glassware enters the general wash cycle.

  • pH Adjustment: Ensure the quenching solution maintains a pH between 5.5 and 9.5[3].

    • Causality: Maintaining this pH range prevents the generation of toxic chlorine gas (which occurs in highly acidic conditions) and avoids unwanted base-catalyzed side reactions.

Phase 2: Bulk Waste Collection and Segregation
  • Container Selection: Utilize a High-Density Polyethylene (HDPE) carboy for collection[4].

    • Causality: Never use metal safety cans for halogenated waste. Halogenated organics can slowly dissociate over time, generating trace hydrobromic acid (HBr) which will corrode metal containers and compromise their structural integrity[4].

  • Transfer & Segregation: Transfer the bulk chemical or its solvent solutions strictly into the designated "Halogenated Organic Waste" container. Keep this stream completely separate from acidic, alkaline, or non-halogenated waste streams[1].

  • Labeling & SAA Storage: Affix a "Hazardous Waste" tag immediately, explicitly listing the chemical constituents and checking the boxes for "Halogenated" and "Toxic/Reactive". Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the lid is tightly sealed at all times unless actively adding waste to prevent volatile emissions[1].

Operational Workflow Visualization

G A Waste Generation: 3-(4-bromo-3-methyl-1H- pyrazol-1-yl)propanehydrazide B Hazard Assessment: Halogenated & Reactive A->B C Trace Quenching: 5% NaOCl Oxidation B->C Residual/Spills D Bulk Segregation: Halogenated Organic Stream B->D Bulk Waste E Primary Collection: HDPE Carboy C->E D->E F SAA Storage: Secondary Containment E->F Tagged 'Hazardous' G Final Disposal: High-Temp Incineration F->G EHS Transfer

Workflow for the classification, quenching, and disposal of halogenated hydrazide waste.

References

  • Temple University.
  • Washington State University.
  • Arxada. "Performance Chemicals Hydrazine."
  • Cornell University. "7.2 Organic Solvents | Environment, Health and Safety."

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide
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